molecular formula C9H13N3 B1329492 N-Benzyl-N-Methylguanidine CAS No. 7565-19-7

N-Benzyl-N-Methylguanidine

Cat. No.: B1329492
CAS No.: 7565-19-7
M. Wt: 163.22 g/mol
InChI Key: HRUWBAUPQXBXBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Benzyl-N-Methylguanidine is a useful research compound. Its molecular formula is C9H13N3 and its molecular weight is 163.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-benzyl-1-methylguanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3/c1-12(9(10)11)7-8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H3,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRUWBAUPQXBXBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10274497
Record name N-Benzyl-N-Methylguanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10274497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7565-19-7
Record name N-Benzyl-N-Methylguanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10274497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to N-Benzyl-N-Methylguanidine: Chemical Properties, Structure, and Synthetic Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Benzyl-N-methylguanidine, a disubstituted guanidine derivative, represents a significant scaffold in medicinal chemistry and synthetic organic chemistry. The inherent basicity of the guanidinium group, coupled with the steric and electronic influence of the benzyl and methyl substituents, imparts unique chemical and biological properties to the molecule. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and detailed synthetic protocols for this compound. Furthermore, it delves into the analytical characterization techniques essential for its identification and purity assessment, and explores the landscape of its potential therapeutic applications, drawing insights from related guanidine-containing compounds. This document is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of this versatile molecule.

Introduction: The Guanidinium Moiety in Drug Discovery

The guanidinium group is a highly basic functional group that is protonated under physiological pH, forming a delocalized cation. This structural feature is prevalent in a variety of natural products and pharmacologically active compounds, where it often plays a crucial role in molecular recognition and binding to biological targets. The ability of the guanidinium group to participate in multiple hydrogen bonds and electrostatic interactions makes it a privileged scaffold in drug design.

This compound incorporates a benzyl group, which can engage in hydrophobic and aromatic interactions, and a methyl group, which fine-tunes the steric and electronic properties of the guanidine core. This combination of functionalities suggests a potential for this molecule and its derivatives to interact with a range of biological targets, making it a compound of interest for further investigation in drug development. Guanidine derivatives have been explored for a wide array of therapeutic applications, including as antimicrobial, antihypertensive, and neuroprotective agents.

Chemical Structure and Physicochemical Properties

The structural and physicochemical properties of this compound are fundamental to understanding its reactivity, handling, and potential biological activity.

Molecular Structure

This compound possesses a central guanidine carbon double-bonded to one nitrogen and single-bonded to two other nitrogen atoms. One of the amino nitrogens is substituted with both a benzyl and a methyl group.

Caption: 2D Chemical Structure of this compound.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below. These computed values provide a foundational understanding of the molecule's characteristics.[1]

PropertyValueSource
IUPAC Name 1-benzyl-1-methylguanidinePubChem[1]
CAS Number 7565-19-7PubChem[1]
Molecular Formula C₉H₁₃N₃PubChem[1]
Molecular Weight 163.22 g/mol PubChem[1]
XLogP3 0.7PubChem[1]
Hydrogen Bond Donor Count 2PubChem[1]
Hydrogen Bond Acceptor Count 1PubChem[1]
Rotatable Bond Count 3PubChem[1]
Topological Polar Surface Area 53.1 ŲPubChem[1]
Solubility and Stability
  • Solubility : Guanidines are generally polar compounds. This compound, with its benzyl and methyl groups, is expected to have moderate solubility in polar organic solvents such as methanol, ethanol, and DMSO. Due to the basic nature of the guanidine group, it can be protonated in acidic aqueous solutions to form a water-soluble salt.[2] The free base is likely to have limited solubility in non-polar organic solvents like hexane.[2]

  • Stability : Guanidine and its salts are generally stable compounds. However, bicyclic guanidines and their salts can undergo hydrolysis in the presence of hydroxide ions.[3] Guanidinium salts are known to act as chaotropic agents that can denature proteins at high concentrations by disrupting hydrogen bonds and hydrophobic interactions.[4][5]

Synthesis of this compound

The synthesis of asymmetrically substituted guanidines like this compound can be achieved through several established synthetic routes. A common and effective method involves the guanylation of a primary or secondary amine. One of the most versatile approaches proceeds via a thiourea intermediate.

Synthetic Strategy: From Thiourea to Guanidine

The conversion of a thiourea to a guanidine is a widely used and reliable method.[6][7] This two-step process involves the initial synthesis of the corresponding thiourea, followed by its conversion to the guanidine.

Synthesis_Workflow cluster_step1 Step 1: Thiourea Formation cluster_step2 Step 2: Guanylation A N-Benzyl-N-methylamine C N-Benzyl-N-methyl-N'-benzoylthiourea A->C Reaction with B Benzoyl isothiocyanate B->C E N-Benzyl-N-methylthiourea C->E Base-catalyzed D Hydrolysis F N-Benzyl-N-methylthiourea I This compound F->I Reaction with G Ammonia G->I H Activating Agent (e.g., Mukaiyama's reagent) H->I Activation

Caption: General workflow for the synthesis of this compound via a thiourea intermediate.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for thiourea synthesis and subsequent guanylation.

Step 1: Synthesis of N-Benzyl-N-methylthiourea

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve N-benzyl-N-methylamine (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Addition of Isothiocyanate: To the stirred solution, add benzoyl isothiocyanate (1.0 eq) dropwise at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.

  • Work-up and Isolation of Benzoylthiourea: Upon completion, concentrate the reaction mixture under reduced pressure. The resulting crude N-benzyl-N-methyl-N'-benzoylthiourea can often be used in the next step without further purification.

  • Hydrolysis: Dissolve the crude benzoylthiourea in a solution of methanol and add a catalytic amount of a base, such as sodium methoxide. Stir the mixture at room temperature until the deprotection is complete (monitored by TLC).

  • Purification: Neutralize the reaction mixture with a mild acid and extract the product with an organic solvent. Purify the crude N-Benzyl-N-methylthiourea by column chromatography on silica gel.

Step 2: Synthesis of this compound from N-Benzyl-N-methylthiourea

  • Activation of Thiourea: In a reaction vessel, dissolve N-Benzyl-N-methylthiourea (1.0 eq) in an appropriate solvent like DCM. Add an activating agent such as 2-chloro-1-methylpyridinium iodide (Mukaiyama's reagent) or a carbodiimide (e.g., EDC).

  • Addition of Ammonia: To the activated thiourea, add a solution of ammonia in an organic solvent (e.g., ammonia in methanol) or bubble ammonia gas through the reaction mixture.

  • Reaction and Work-up: Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC). Upon completion, the reaction mixture is typically worked up by washing with water and brine.

  • Purification: The crude this compound can be purified by crystallization or column chromatography. The product is often isolated as a salt (e.g., hydrochloride or trifluoroacetate) by treatment with the corresponding acid.

Analytical Characterization

Rigorous analytical characterization is imperative to confirm the identity and purity of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the benzyl, methyl, and guanidinium protons. The benzylic methylene protons (CH₂) will likely appear as a singlet, and the methyl protons (CH₃) as another singlet. The aromatic protons of the benzyl group will resonate in the aromatic region. The NH protons of the guanidinium group may appear as broad singlets, and their chemical shift can be concentration and solvent dependent.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the guanidinium carbon, the carbons of the benzyl group, and the methyl carbon. The chemical shift of the guanidinium carbon is particularly diagnostic.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to:

  • N-H stretching: Broad bands in the region of 3100-3500 cm⁻¹.

  • C=N stretching: A strong absorption band around 1600-1680 cm⁻¹.

  • C-N stretching: In the fingerprint region.

  • Aromatic C-H stretching: Above 3000 cm⁻¹.

  • Aromatic C=C stretching: Peaks in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry is a crucial tool for determining the molecular weight and fragmentation pattern of the molecule.

  • Electrospray Ionization (ESI-MS): This technique is well-suited for the analysis of polar and ionic compounds like guanidines. In positive ion mode, the spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺.

  • Fragmentation Pattern: The fragmentation of this compound under mass spectrometric conditions would likely involve cleavage of the benzylic C-N bond, leading to the formation of a tropylium ion (m/z 91) or a benzyl cation.

Potential Applications in Drug Development

While specific pharmacological data for this compound is limited in publicly available literature, the broader class of benzyl guanidine derivatives has shown promise in several therapeutic areas.

  • Antimicrobial Activity: A number of benzyl guanidine derivatives have been synthesized and evaluated for their antibacterial activity against both Gram-positive and Gram-negative bacteria.[1][8] The cationic guanidinium group is thought to interact with the negatively charged bacterial cell membrane, leading to its disruption.

  • Neuroprotective Effects: Certain trisubstituted guanidines have been investigated as non-competitive NMDA receptor antagonists, showing potential for the treatment of stroke and other neurodegenerative disorders.[9]

Conclusion

This compound is a molecule with significant potential in the fields of synthetic and medicinal chemistry. This guide has provided a detailed overview of its chemical structure, physicochemical properties, and a plausible synthetic route via a thiourea intermediate. The outlined analytical techniques are essential for the unambiguous characterization of the compound. While further research is needed to fully elucidate the pharmacological profile of this compound, the established activities of related guanidine derivatives suggest that it is a promising scaffold for the development of new therapeutic agents. This comprehensive guide serves as a foundational resource for researchers embarking on the synthesis and exploration of this intriguing molecule.

References

  • PubChem. Methylguanidine. National Center for Biotechnology Information. [Link]

  • Synthesis and In Vitro Antimicrobial SAR of Benzyl and Phenyl Guanidine and Aminoguanidine Hydrazone Derivatives. MDPI. [Link]

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Synthesis and In Vitro Antimicrobial SAR of Benzyl and Phenyl Guanidine and Aminoguanidine Hydrazone Derivatives. National Center for Biotechnology Information. [Link]

  • The kinetics and mechanisms of organic reactions in liquid ammonia. Royal Society of Chemistry. [Link]

  • A convenient synthesis of guanidines from thioureas. The Journal of Organic Chemistry. [Link]

  • Stability of bicyclic guanidine superbases and their salts in water. Royal Society of Chemistry. [Link]

  • Protein stabilization and destabilization by guanidinium salts. National Center for Biotechnology Information. [Link]

  • Chemistry LibreTexts. Reactions of Acid Anhydrides with Nitrogen Compounds. [Link]

  • A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. University of Toronto. [Link]

  • One-pot synthesis of diverse N,N′-disubstituted guanidines from N-chlorophthalimide, isocyanides and amines via N-phthaloyl-guanidines. Royal Society of Chemistry. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • Synthesis and structure-activity studies of N,N'-diarylguanidine derivatives. N-(1-naphthyl)-N'-(3-ethylphenyl)-N'-methylguanidine: a new, selective noncompetitive NMDA receptor antagonist. National Center for Biotechnology Information. [Link]

  • A Synthetic Method to Access Symmetric and Non-Symmetric 2-(N,N'-disubstituted)guanidinebenzothiazoles. National Center for Biotechnology Information. [Link]

Sources

An In-depth Technical Guide to N-Benzyl-N-Methylguanidine: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of N-Benzyl-N-Methylguanidine, a substituted guanidine with potential applications in medicinal chemistry and drug discovery. As a Senior Application Scientist, the following sections will delve into the molecule's fundamental properties, outline a detailed synthesis protocol, and explore its known and potential pharmacological activities, grounded in scientific literature.

Core Molecular Characteristics

This compound, systematically named 1-benzyl-1-methylguanidine, is a small molecule featuring a benzyl group and a methyl group attached to one of the nitrogen atoms of the guanidine core. This substitution pattern significantly influences its physicochemical properties and biological activity.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is paramount for its application in research and development. The following table summarizes the key identifiers and computed properties of this compound.

PropertyValueSource
IUPAC Name 1-benzyl-1-methylguanidinePubChem[1][2]
CAS Number 7565-19-7PubChem[1][2]
Molecular Formula C₉H₁₃N₃PubChem[1][2]
Molecular Weight 163.22 g/mol PubChem[1][2]
Exact Mass 163.110947427 DaPubChem[1][2]
Topological Polar Surface Area 53.1 ŲPubChem[1][2]
Hydrogen Bond Donor Count 2PubChem[1][2]
Hydrogen Bond Acceptor Count 1PubChem[1][2]
Rotatable Bond Count 3PubChem[1][2]
Computed LogP (XLogP3-AA) 0.7PubChem[1][2]

Synthesis of this compound

The synthesis of substituted guanidines like this compound typically involves the guanylation of a corresponding amine. The following protocol is a representative method adapted from the synthesis of related benzylguanidine derivatives.[3][4] The causality behind this experimental choice lies in the nucleophilic character of the primary or secondary amine, which readily attacks the electrophilic carbon of a guanylating agent.

Conceptual Synthesis Workflow

The synthesis can be conceptualized as a two-step process: the formation of the N-benzyl-N-methylamine precursor, followed by the guanylation reaction.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Guanylation cluster_2 Step 3: Deprotection N-Methylbenzylamine N-Methylbenzylamine N_Benzyl_N_Methylguanidine This compound (Protected) N-Methylbenzylamine->N_Benzyl_N_Methylguanidine Reacts with Guanylating_Agent Guanylating Agent (e.g., N,N'-Di-Boc-S-methylisothiourea) Guanylating_Agent->N_Benzyl_N_Methylguanidine Provides guanidino group Final_Product This compound Salt N_Benzyl_N_Methylguanidine->Final_Product Deprotected by Acid Acid (e.g., TFA) Acid->Final_Product Removes Boc groups

Caption: General synthetic strategy for this compound.

Detailed Experimental Protocol (Prophetic)

This protocol describes the synthesis of this compound as its trifluoroacetate salt, a common counterion in guanidine synthesis.

Materials:

  • N-Methylbenzylamine

  • N,N'-Di-Boc-S-methylisothiourea

  • Triethylamine (Et₃N)

  • Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (CH₂Cl₂)

  • Diethyl ether (Et₂O)

  • Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography columns)

Procedure:

  • Guanylation:

    • In a round-bottom flask, dissolve N-methylbenzylamine (1 equivalent) in DMF.

    • Add triethylamine (1.1 equivalents) to the solution.

    • To this mixture, add N,N'-Di-Boc-S-methylisothiourea (1.05 equivalents) portion-wise at room temperature.

    • Stir the reaction mixture at room temperature overnight. The use of Boc protecting groups is crucial to control the reactivity of the guanidino nitrogens and prevent side reactions.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude N-Benzyl-N-methyl-N',N''-di-Boc-guanidine.

    • Purify the crude product by flash column chromatography on silica gel.

  • Deprotection:

    • Dissolve the purified protected guanidine (1 equivalent) in dichloromethane (CH₂Cl₂).

    • Add trifluoroacetic acid (TFA) (typically 5-10 equivalents) to the solution at 0 °C. The excess acid ensures complete removal of the Boc protecting groups.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Monitor the deprotection by TLC.

    • Once the reaction is complete, evaporate the solvent and excess TFA under reduced pressure.

    • Triturate the residue with diethyl ether (Et₂O) to precipitate the this compound trifluoroacetate salt.

    • Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy
  • Aromatic Protons: A multiplet in the range of δ 7.2-7.5 ppm corresponding to the five protons of the benzyl ring.

  • Benzyl CH₂ Protons: A singlet around δ 4.4-4.6 ppm.

  • Methyl Protons: A singlet around δ 2.8-3.0 ppm.

  • Guanidino NH Protons: Broad signals that may be exchangeable with D₂O, typically appearing in the range of δ 7.0-8.0 ppm, but their position can be highly variable depending on the solvent and concentration.

¹³C NMR Spectroscopy
  • Aromatic Carbons: Signals in the region of δ 127-138 ppm.

  • Benzyl CH₂ Carbon: A signal around δ 50-55 ppm.

  • Methyl Carbon: A signal around δ 35-40 ppm.

  • Guanidino Carbon (C=N): A characteristic signal in the downfield region, typically around δ 155-160 ppm.

Infrared (IR) Spectroscopy
  • N-H Stretching: Broad absorptions in the region of 3100-3400 cm⁻¹.

  • C=N Stretching: A strong absorption band around 1630-1660 cm⁻¹.

  • C-N Stretching: Absorptions in the range of 1200-1350 cm⁻¹.

  • Aromatic C-H Stretching: Signals just above 3000 cm⁻¹.

  • Aromatic C=C Bending: Peaks in the fingerprint region (1450-1600 cm⁻¹).

Mass Spectrometry
  • Molecular Ion (M⁺): A peak at m/z = 163.

  • Fragment Ions: A prominent peak at m/z = 91 corresponding to the benzyl cation ([C₇H₇]⁺). Other fragment ions would arise from the cleavage of the guanidine moiety.

Applications in Drug Discovery and Development

The guanidine functional group is a key pharmacophore in numerous biologically active molecules due to its ability to form strong hydrogen bonds and exist as a protonated guanidinium cation at physiological pH.[3] This allows for potent interactions with biological targets such as enzymes and receptors.

Antimicrobial Activity

Several studies have demonstrated the in-vitro antimicrobial activity of benzylguanidine derivatives against various bacterial strains, including Staphylococcus aureus and Escherichia coli.[3][4] The positively charged guanidinium group is thought to interact with the negatively charged components of bacterial cell membranes, leading to membrane disruption and cell death. The lipophilic benzyl group can enhance this activity by facilitating the compound's passage through the cell membrane. While specific data for this compound is limited, its structural similarity to active compounds suggests it may possess similar antimicrobial properties.

Other Potential Therapeutic Areas

Substituted guanidines have been investigated for a wide range of therapeutic applications, including:

  • Anticancer Agents: Hybrid molecules of benzylguanidine have been synthesized and evaluated for their effects on neuroblastoma cells.[5]

  • Neurological Disorders: The guanidine moiety is present in compounds targeting various receptors and enzymes in the central nervous system.

The N-benzyl and N-methyl substitutions on the guanidine core of the title compound provide a scaffold that can be further modified to optimize potency, selectivity, and pharmacokinetic properties for various therapeutic targets.

Safety and Handling

Based on the available information for related benzylguanidine compounds, this compound should be handled with care in a laboratory setting.

General Hazards:

  • Skin Irritation: May cause skin irritation.[6]

  • Eye Irritation: May cause serious eye irritation.[6]

  • Respiratory Irritation: May cause respiratory irritation.[6]

  • Harmful if Swallowed: May be harmful if ingested.[6]

Precautionary Measures:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation of dust or vapors.

  • Avoid contact with skin and eyes.

  • In case of contact, immediately flush the affected area with copious amounts of water.

  • Store in a cool, dry, and well-ventilated area.

For detailed safety information, it is always recommended to consult a substance-specific Safety Data Sheet (SDS) from the supplier.

Conclusion

This compound is a substituted guanidine with a molecular weight of 163.22 g/mol . While specific experimental data for this compound is not extensively documented in publicly available literature, its synthesis can be achieved through standard guanylation procedures. The presence of the benzyl and methyl groups on the guanidine core provides a foundation for its potential as a pharmacologically active agent, particularly in the area of antimicrobial research. Further investigation into its biological activity and the acquisition of detailed experimental data are warranted to fully elucidate its potential in drug discovery and development.

References

  • Synthesis and In Vitro Antimicrobial SAR of Benzyl and Phenyl Guanidine and Aminoguanidine Hydrazone Derivatives. MDPI. [Link]

  • N-(Phenylmethyl)guanidine | C8H11N3 | CID 16644 - PubChem. National Center for Biotechnology Information. [Link]

  • This compound | C9H13N3 | CID 9506 - PubChem. National Center for Biotechnology Information. [Link]

  • Hybrid Molecules of Benzylguanidine and the Alkylating Group of Melphalan: Synthesis and Effects on Neuroblastoma Cells. MDPI. [Link]

  • This compound | C9H13N3 | CID 9506 - PubChem. National Center for Biotechnology Information. [Link]

  • Synthesis and In Vitro Antimicrobial SAR of Benzyl and Phenyl Guanidine and Aminoguanidine Hydrazone Derivatives - PMC. National Center for Biotechnology Information. [Link]

Sources

A Technical Guide to the Medicinal Chemistry Applications of N-Benzyl-N-Methylguanidine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The guanidinium group is a privileged structural motif in medicinal chemistry, prized for its ability to engage in critical biological interactions through hydrogen bonding and electrostatic recognition, often mimicking the side chain of arginine. When incorporated into a scaffold such as N-Benzyl-N-Methylguanidine, this functional group, combined with the lipophilic benzyl moiety, presents a compelling template for drug discovery. Although this compound itself is not extensively documented in clinical literature, its structural components are present in numerous bioactive molecules. This guide synthesizes data from related compounds to build a robust, predictive framework for its potential therapeutic applications, detailing synthetic strategies, proposed biological targets, and robust evaluation methodologies. We explore potential applications in oncology, neuroscience, and infectious diseases, providing detailed experimental protocols to empower researchers in the validation of this promising chemical scaffold.

The Guanidinium Group: A Cornerstone of Molecular Recognition

The guanidine functional group is characterized by a central carbon atom bonded to three nitrogen atoms. It is one of the strongest organic superbases, with a pKa of approximately 13.6, ensuring it exists predominantly in its protonated guanidinium cation form at physiological pH.[1] This cationic state is not merely a consequence of its basicity but the key to its biological function. The positive charge is delocalized across the entire planar Y-shaped C(N)₃ core, enabling it to act as a multi-directional hydrogen bond donor.

This unique electronic and geometric configuration allows the guanidinium group to serve as a bioisostere for the side chain of arginine, facilitating high-affinity interactions with carboxylate and phosphate groups in enzyme active sites and receptor binding pockets.[1] This mimicry is a foundational principle in the design of enzyme inhibitors and receptor modulators. The guanidine moiety is a key pharmacophore in established drugs, including the anti-diabetic agent metformin and the antihypertensive drug guanfacine, underscoring its therapeutic relevance.[1][2]

The this compound scaffold combines this potent pharmacophore with two key substituents:

  • Benzyl Group: Introduces lipophilicity, potentially enhancing membrane permeability and enabling access to intracellular targets. It can also engage in π-stacking and hydrophobic interactions within protein binding sites.

  • Methyl Group: Provides a simple substitution to explore structure-activity relationships (SAR) and fine-tune steric and electronic properties without adding significant bulk.

This combination of a potent hydrogen-bonding cation and tunable hydrophobic/steric elements makes this compound a scaffold of high interest for systematic exploration.

Potential Therapeutic Targets and Applications

Based on the activities of structurally related benzylguanidines and other substituted guanidines, we can logically propose several high-potential therapeutic avenues for this compound and its derivatives.

Neuroscience: Modulation of Adrenergic Receptors

Many benzylguanidine derivatives are known to interact with adrenergic receptors. The drug guanabenz, for instance, is a centrally-acting α2-adrenergic agonist used to treat hypertension.[3] Guanfacine, another α2-agonist, is used for both hypertension and ADHD.[2] These receptors are G-protein coupled receptors (GPCRs) that play a crucial role in regulating neurotransmitter release.

  • Hypothesized Mechanism: The protonated guanidinium group of this compound could mimic norepinephrine, binding to the α2-adrenergic receptor. Agonism at presynaptic α2 autoreceptors in the brainstem reduces sympathetic outflow, leading to a decrease in blood pressure.[4] Conversely, postsynaptic α2A receptor agonism in the prefrontal cortex can enhance norepinephrine signaling, improving focus and attention in conditions like ADHD.[4]

  • Therapeutic Potential:

    • ADHD: By selectively targeting α2A receptors, derivatives could offer a non-stimulant treatment option.[2][5]

    • Hypertension: Non-selective α2-agonism can lower blood pressure.

    • Neuropathic Pain & Neurodegeneration: α2-receptor modulation is also implicated in pain pathways and has been explored for neuroprotective effects.

It is noteworthy that structure-activity relationship studies on guanabenz have identified derivatives that retain potent anti-prion activity while losing their α2-adrenergic agonism, highlighting the potential to separate desired and undesired activities through chemical modification.[3]

Oncology: Targeting Norepinephrine Transporter (NET) and Inducing Apoptosis

The norepinephrine transporter (NET) is highly expressed in certain tumors, such as neuroblastoma. This provides a "Trojan horse" mechanism for targeted drug delivery. Benzylguanidine structures are recognized and actively transported by NET.

  • Hypothesized Mechanism: Hybrid molecules combining a benzylguanidine moiety (for NET-mediated uptake) with a cytotoxic payload (like an alkylating agent) have been synthesized and studied.[6] This approach concentrates the cytotoxic agent within the tumor cells, minimizing systemic toxicity. Furthermore, some complex guanidine alkaloids have demonstrated the ability to induce apoptosis in cancer cell lines through various mechanisms.[1]

  • Therapeutic Potential:

    • Neuroblastoma: Design of this compound conjugates with cytotoxic agents.[6]

    • General Oncology: Standalone guanidine derivatives have shown broad cytotoxic effects against various cancer cell lines, including leukemia and carcinoma.[1][7]

Infectious Diseases: Antimicrobial Activity

A growing body of evidence supports the potent antimicrobial activity of guanidine-containing compounds.[8][9] They are active against a range of pathogens, including bacteria and viruses.

  • Hypothesized Mechanism: The cationic guanidinium headgroup can interact with and disrupt the integrity of negatively charged bacterial cell membranes. This mechanism, common to many cationic antiseptics, leads to leakage of cellular contents and cell death.

  • Therapeutic Potential:

    • Antibacterial Agents: Benzyl guanidine derivatives have shown potent activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria, with some compounds exhibiting Minimal Inhibitory Concentrations (MICs) in the low µg/mL range.[8][9]

    • Antiviral Agents: Natural guanidine alkaloids, such as batzelladines, were among the first natural products found to inhibit the binding of the HIV gp120 protein to the CD4 receptor, a critical step in viral entry.[10]

Synthetic Strategy and Methodologies

The synthesis of asymmetrically substituted guanidines like this compound requires a robust and controlled strategy to avoid the formation of undesired side products. A common and effective approach involves the guanylation of a secondary amine using a protected guanidinylating agent, followed by deprotection.[11]

General Synthetic Workflow

The synthesis can be logically broken down into three main stages: preparation of the secondary amine precursor, the guanylation reaction, and the final deprotection step.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Guanylation cluster_2 Stage 3: Deprotection A Benzylamine C N-Benzyl-N-Methylamine A->C Alkylation B Methyl Iodide B->C E N-Benzyl-N-Methylamine (from Stage 1) D N,N'-di-Boc-S-methylisothiourea F Protected Guanidine Intermediate D->F Guanylation (e.g., Et3N, DMF) E->F G Protected Guanidine Intermediate I This compound (as TFA salt) G->I Acidolysis H Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) H->I

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis of this compound TFA Salt

This protocol is adapted from established methods for the synthesis of substituted benzyl guanidines.[8][9]

Step 1: Synthesis of N-Benzyl-N-Methylamine (Precursor) Causality: Direct guanylation of a primary amine like benzylamine could lead to symmetric N,N'-dibenzylguanidine. Therefore, the secondary amine precursor must be synthesized first. While multiple methods exist, reductive amination is a common alternative to direct alkylation.

  • To a solution of N-benzylamine (1.0 eq) in a suitable solvent such as methanol, add potassium carbonate (2.0 eq).

  • Add methyl iodide (1.1 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, ethyl acetate/hexane gradient) to yield pure N-benzyl-N-methylamine.

Step 2: Guanylation Causality: The use of Boc (tert-butoxycarbonyl) protecting groups on the guanidinylating agent is critical. It masks the high basicity of the guanidine moiety, preventing unwanted side reactions and improving the reagent's solubility and handling characteristics.[11] S-methylisothiourea is a common and effective guanidinylating agent.[9]

  • In an inert atmosphere (e.g., under nitrogen), dissolve N-benzyl-N-methylamine (1.0 eq) in anhydrous Dimethylformamide (DMF).

  • Add N,N'-di-Boc-S-methylisothiourea (1.1 eq) and Triethylamine (Et₃N) (1.5 eq) to the solution.

  • Stir the reaction mixture at room temperature for 24-48 hours.

  • Monitor the reaction by TLC. Upon completion, dilute the mixture with water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude Boc-protected guanidine intermediate. This intermediate can be purified by column chromatography if necessary.

Step 3: Deprotection Causality: Trifluoroacetic acid (TFA) is a strong acid that efficiently cleaves the acid-labile Boc groups via acidolysis, yielding the final guanidinium salt.[8][9] The use of a volatile solvent like dichloromethane (DCM) facilitates easy removal after the reaction.

  • Dissolve the crude Boc-protected guanidine intermediate from Step 2 in Dichloromethane (DCM) (approx. 0.1 M concentration).

  • Add Trifluoroacetic acid (TFA) in excess (e.g., 5-10 equivalents, or a 1:1 v/v mixture of DCM:TFA).

  • Stir the mixture at room temperature overnight (approx. 12-16 hours).

  • Evaporate the solvent and excess TFA under reduced pressure.

  • The residue may be triturated with diethyl ether to precipitate the product as a solid.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry in vacuo to yield this compound as its trifluoroacetate salt. Characterize by ¹H NMR, ¹³C NMR, and HRMS.

Biological Evaluation Strategy

To validate the hypothesized therapeutic applications, a systematic biological evaluation is essential. Below is a representative protocol for assessing the potential of this compound derivatives as inhibitors of Nitric Oxide Synthase (NOS), a target relevant to both neuroscience and oncology.[12][13]

Protocol: In Vitro Nitric Oxide Synthase (NOS) Inhibition Assay

Causality: NOS enzymes convert L-arginine to L-citrulline and nitric oxide (NO). Since guanidines are arginine mimetics, they can act as competitive inhibitors. This assay measures the formation of L-citrulline from radiolabeled L-arginine to quantify enzyme activity.[14]

Materials:

  • Purified human NOS isoforms (nNOS, iNOS, eNOS)

  • L-[³H]-arginine

  • NADPH, CaCl₂, Calmodulin, Tetrahydrobiopterin (BH₄)

  • HEPES buffer

  • Dowex AG 50WX-8 resin (Na⁺ form)

  • Test compound (this compound derivative) dissolved in a suitable vehicle (e.g., DMSO)

  • Scintillation cocktail and counter

Procedure:

  • Prepare Reaction Mixture: In a microcentrifuge tube, prepare a reaction buffer containing HEPES, NADPH, CaCl₂, Calmodulin, and BH₄.

  • Add Enzyme and Inhibitor: To the reaction mixture, add a specific amount of a purified NOS isoform (e.g., nNOS). Then, add the test compound at various concentrations (e.g., from 1 nM to 100 µM) or the vehicle control. Pre-incubate for 5 minutes at 37 °C.

  • Initiate Reaction: Start the enzymatic reaction by adding L-[³H]-arginine to the mixture. Incubate for 15 minutes at 37 °C.

  • Stop Reaction: Terminate the reaction by adding a stop buffer containing EDTA.

  • Separate Substrate and Product: Apply the entire reaction mixture to a column containing Dowex AG 50WX-8 resin. The unreacted, positively charged L-[³H]-arginine will bind to the resin, while the neutral product, L-[³H]-citrulline, will pass through.

  • Quantify Product: Collect the eluate containing L-[³H]-citrulline, add a scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.

    • Perform the assay for all three NOS isoforms to determine selectivity.

Representative Data Presentation

The results from such an assay should be summarized in a clear, tabular format to allow for easy comparison of potency and selectivity.

CompoundnNOS IC₅₀ (µM)iNOS IC₅₀ (µM)eNOS IC₅₀ (µM)Selectivity (nNOS vs eNOS)
L-NMA (Control)0.25.02.512.5x
NBz-NMe-Guan ExperimentalExperimentalExperimentalCalculated
Derivative 1ExperimentalExperimentalExperimentalCalculated
Derivative 2ExperimentalExperimentalExperimentalCalculated

Mechanistic Insights and Structure-Activity Relationships

The interaction of guanidine-based inhibitors with NOS provides a clear example of mechanism-based drug design. The guanidinium group forms a critical network of hydrogen bonds within the enzyme's active site, mimicking the binding of the natural substrate, L-arginine.

G NOS_ActiveSite NOS Active Site Heme Heme Iron Glu_Residue Glutamate Residue (e.g., Glu592) Trp_Residue Tryptophan Residue Guanidinium Guanidinium Group of NBz-NMe-Guan Guanidinium->Heme Coordination/ Electrostatic Guanidinium->Glu_Residue H-Bond Salt Bridge Guanidinium->Trp_Residue H-Bond Benzyl_Pocket Hydrophobic Pocket Benzyl_Group Benzyl Group Benzyl_Group->Benzyl_Pocket Hydrophobic Interaction

Caption: Hypothesized binding mode of this compound in the NOS active site.

This binding model provides a clear rationale for structure-activity relationship (SAR) exploration:

  • Guanidinium Core: This is essential for binding and generally immutable.

  • Benzyl Group: Modifications to the phenyl ring (e.g., adding electron-withdrawing or -donating groups) can alter electronic properties and introduce new interactions. Its position can be varied to probe different regions of the hydrophobic pocket.

  • Methyl Group: This can be replaced with larger alkyl or cyclic groups to explore steric limits and potentially access additional binding pockets, which can be a key strategy for achieving isoform selectivity.[14]

Conclusion and Future Directions

This compound represents a simple yet powerful scaffold for medicinal chemistry exploration. By leveraging the well-established biological roles of the guanidinium cation and the versatile nature of the benzyl group, this compound class holds significant potential for developing novel therapeutics in oncology, neuroscience, and infectious disease. The synthetic and analytical protocols detailed in this guide provide a practical framework for researchers to synthesize, evaluate, and optimize these promising molecules. Future work should focus on building small, focused libraries of derivatives to systematically probe the structure-activity relationships for specific biological targets, ultimately leading to the identification of potent and selective clinical candidates.

References

  • Al-Hourani, B., Sharma, S., Wuest, W. M., et al. (2016). Synthesis and In Vitro Antimicrobial SAR of Benzyl and Phenyl Guanidine and Aminoguanidine Hydrazone Derivatives. Molecules, 21(1), 5. Available at: [Link]

  • Berlinck, R. G. S., Burtoloso, A. C. B., & Trindade, D. M. (2020). Biologically active guanidine alkaloids. ScienceOpen, 1-36. Available at: [Link]

  • Yan, F., & Li, Y. (2018). Recent Advances in the Isolation, Synthesis and Biological Activity of Marine Guanidine Alkaloids. Marine Drugs, 16(8), 275. Available at: [Link]

  • Al-Hourani, B., Sharma, S., Wuest, W. M., et al. (2016). Synthesis and In Vitro Antimicrobial SAR of Benzyl and Phenyl Guanidine and Aminoguanidine Hydrazone Derivatives. PMC - NIH. Available at: [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

  • Linton, B. R., Carr, A. J., Orner, B. P., & Hamilton, A. D. (2000). A Versatile One-Pot Synthesis of 1,3-Substituted Guanidines from Carbamoyl Isothiocyanates. The Journal of Organic Chemistry, 65(5), 1566–1568. Available at: [Link]

  • Hussain, Z., Khalaf, M., Ibraheem, H., & Yousif, E. (2016). Applications of Guanidine in Pharmaceutical Field. Journal of Chemical and Pharmaceutical Research, 8(10), 127-129. Available at: [Link]

  • Roos, G., Esser, D., & Schobert, R. (2023). Hybrid Molecules of Benzylguanidine and the Alkylating Group of Melphalan: Synthesis and Effects on Neuroblastoma Cells. Molecules, 28(13), 5178. Available at: [Link]

  • Guillon, C., Wisnoski, D., Saxena, J., et al. (2014). Nω-Nitro-Nω'-Substituted Guanidines: A Simple Class of Nitric Oxide Synthase Inhibitors. Open Journal of Medicinal Chemistry, 4(2), 25-31. Available at: [Link]

  • Klimavicius, A., Lazdina, D., & Kananovich, D. G. (2022). Anion-Controlled Synthesis of Novel Guanidine-Substituted Oxanorbornanes. Molecules, 27(24), 8963. Available at: [Link]

  • Nguyen, P. H., Hammoud, H., Halliez, S., et al. (2014). Structure-activity relationship study around guanabenz identifies two derivatives retaining antiprion activity but having lost α2-adrenergic receptor agonistic activity. ACS Chemical Neuroscience, 5(10), 940–947. Available at: [Link]

  • Li, Z., Liu, H., Zhang, Y., et al. (2023). Preliminary Evaluation of 18F-Labeled Benzylguanidine Analogs as NET Tracers for Myocardial Infarction Diagnosis. Molecular Imaging and Biology, 25(4), 675–684. Available at: [Link]

  • Guillon, C., Wisnoski, D., Saxena, J., et al. (2014). Nω-Nitro-Nω'-Substituted Guanidines: A Simple Class of Nitric Oxide Synthase Inhibitors. PubMed. Available at: [Link]

  • ResearchGate. (n.d.). Methods for the synthesis of substituted guanidines. Retrieved January 26, 2026, from [Link]

  • Kiss, L., Káncz, A., & Mucsi, Z. (2018). One-pot synthesis of diverse N,N′-disubstituted guanidines from N-chlorophthalimide, isocyanides and amines via N-phthaloyl-guanidines. Organic & Biomolecular Chemistry, 16(12), 2143–2149. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Guanidine synthesis by guanylation. Retrieved January 26, 2026, from [Link]

  • Acosta, G., & Betley, T. A. (2022). Generation and Nitric Oxide Reactivity of a Cobalt(II) Superoxide Complex via Guanidine-Based Ligand Non-Innocence. JACS Au, 2(6), 1405–1413. Available at: [Link]

  • ResearchGate. (2021). Synthesis of Guanidines and Some of Their Biological Applications. Retrieved January 26, 2026, from [Link]

  • ChemSynthesis. (n.d.). N-benzyl-N-methylhydrazinecarboximidamide. Retrieved January 26, 2026, from [Link]

  • Wang, L., Wang, Y., & Lin, K. S. (2021). Synthesis and evaluation of F-18-labeled benzylguanidine analogs for targeting the human norepinephrine transporter. ResearchGate. Available at: [Link]

  • Cinelli, M. A., & Li, H. (2014). Development of Nitric Oxide Synthase Inhibitors for Neurodegeneration and Neuropathic Pain. Journal of Medicinal Chemistry, 57(10), 3971–3996. Available at: [Link]

  • Ecsery, Z., Kosa, I., & Szabo, G. (1988). U.S. Patent No. 4,769,465. U.S. Patent and Trademark Office.
  • Greene, L. M., Hehir, S., & Rozas, I. (2014). Guanidine-based α2-adrenoceptor ligands: Towards selective antagonist activity. European Journal of Medicinal Chemistry, 83, 319–331. Available at: [Link]

  • PsychoFarm. (2022, October 11). Alpha-2 Medications Clonidine and Guanfacine Mechanisms (Alpha-2 Agonists Mechanism of Action) [Video]. YouTube. Available at: [Link]

  • Mallo, A. (2021, March 11). A Closer Look at Alpha-2 Agonists for ADHD. Carlat Publishing. Available at: [Link]

  • Guillon, C., Wisnoski, D., Saxena, J., et al. (2014). Nω-Nitro-Nω'-Substituted Guanidines: A Simple Class of Nitric Oxide Synthase Inhibitors. Scirp.org. Available at: [Link]

  • Biederman, J., & Faraone, S. V. (2004). Alpha-2 Adrenergic Receptors and Attention-Deficit/Hyperactivity Disorder. Journal of the American Academy of Child & Adolescent Psychiatry, 43(11), 1342–1346. Available at: [Link]

Sources

Methodological & Application

Application Notes and Protocols: N-Benzyl-N-Methylguanidine Catalyzed Aldol Reaction

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract: The aldol reaction stands as a cornerstone of carbon-carbon bond formation in organic synthesis, pivotal in the construction of complex molecular architectures found in natural products and pharmaceuticals. This document provides a comprehensive guide to the application of N-Benzyl-N-Methylguanidine as an organocatalyst for the aldol reaction. We will delve into the mechanistic underpinnings of guanidine catalysis, present a detailed experimental protocol for a model reaction, and discuss the rationale behind the procedural steps. This guide is intended to be a practical resource for researchers seeking to employ guanidine-based catalysts in their synthetic endeavors.

Introduction: The Role of Guanidines in Organocatalysis

Guanidines are recognized for their strong basicity and their ability to act as potent hydrogen-bond donors upon protonation.[1] These characteristics make them excellent candidates for organocatalysis, where they can activate substrates through various non-covalent interactions. In the context of the aldol reaction, a guanidine catalyst can function as a Brønsted base to deprotonate a ketone, forming an enolate nucleophile. The resulting guanidinium cation can then act as a Lewis acid, coordinating to the aldehyde carbonyl and increasing its electrophilicity. This dual activation mode is a hallmark of many efficient organocatalytic systems.[2][3]

This compound is an acyclic guanidine that offers a balance of steric and electronic properties, making it an intriguing candidate for catalyzing the aldol reaction. Its non-chiral nature makes it suitable for racemic aldol reactions, providing a straightforward method for the synthesis of β-hydroxy carbonyl compounds.

Mechanistic Insights

The catalytic cycle of the this compound catalyzed aldol reaction is proposed to proceed through the following key steps, as illustrated in the diagram below. This mechanism is extrapolated from studies on related guanidine-catalyzed reactions.[4]

  • Enolate Formation: The guanidine base abstracts an α-proton from the ketone to form a nucleophilic enolate.

  • Guanidinium Ion Formation: The guanidine is protonated in the process, forming a guanidinium ion.

  • Aldehyde Activation: The guanidinium ion activates the aldehyde electrophile through hydrogen bonding.

  • C-C Bond Formation: The enolate attacks the activated aldehyde to form the aldol adduct.

  • Catalyst Regeneration: The aldol adduct is released, and the guanidine catalyst is regenerated.

Aldol_Mechanism cluster_0 Catalytic Cycle Ketone Ketone Enolate Enolate Ketone->Enolate + Catalyst Aldol_Adduct Aldol Adduct Enolate->Aldol_Adduct + Activated_Aldehyde Aldehyde Aldehyde Activated_Aldehyde Activated Aldehyde Activated_Aldehyde->Aldol_Adduct Catalyst N-Benzyl-N- Methylguanidine Aldol_Adduct->Catalyst Releases Product Protonated_Catalyst Guanidinium Ion Catalyst->Protonated_Catalyst + H+ (from Ketone) Protonated_Catalyst->Activated_Aldehyde + Aldehyde Protonated_Catalyst->Catalyst - H+ (to Adduct)

Figure 1: Proposed catalytic cycle for the this compound catalyzed aldol reaction.

Experimental Protocol: A Model Aldol Reaction

The following protocol describes a model aldol reaction between 4-nitrobenzaldehyde and acetone, catalyzed by this compound. This procedure is a representative example and may require optimization for different substrates.

Synthesis of this compound Catalyst

While this compound is commercially available, it can also be synthesized in the laboratory. A general procedure involves the reaction of N-benzyl-N-methylcyanamide with ammonia or the guanylation of N-benzyl-N-methylamine with a suitable guanylating agent. For detailed synthetic procedures, researchers can refer to the chemical literature. A common route involves the treatment of a corresponding amine with a protected S-methylisothiourea followed by deprotection.[5]

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥98%Commercially AvailableStore in a desiccator.
4-Nitrobenzaldehyde≥99%Commercially AvailableRecrystallize from ethanol if necessary.
AcetoneACS GradeCommercially AvailableDry over molecular sieves before use.
Dichloromethane (DCM)AnhydrousCommercially AvailableUse from a solvent purification system or freshly distilled.
Hydrochloric Acid (HCl)1 M aq.Commercially Available
Saturated Sodium Bicarbonate (NaHCO₃)aq.Prepared in-house
Anhydrous Magnesium Sulfate (MgSO₄)Commercially Available
Silica Gel230-400 meshCommercially AvailableFor column chromatography.
Step-by-Step Protocol

Experimental_Workflow cluster_1 Experimental Workflow A 1. Reaction Setup: - Add 4-nitrobenzaldehyde, DCM, and acetone to a flame-dried flask. - Stir until dissolved. B 2. Catalyst Addition: - Add this compound to the reaction mixture. A->B C 3. Reaction Monitoring: - Stir at room temperature. - Monitor progress by TLC. B->C D 4. Workup: - Quench with 1 M HCl. - Separate layers. - Extract aqueous layer with DCM. C->D E 5. Purification: - Combine organic layers. - Wash with sat. NaHCO₃ and brine. - Dry over MgSO₄, filter, and concentrate. D->E F 6. Isolation: - Purify by flash column chromatography. E->F

Figure 2: Step-by-step experimental workflow for the aldol reaction.

  • Reaction Setup: To a flame-dried 25 mL round-bottom flask equipped with a magnetic stir bar, add 4-nitrobenzaldehyde (151 mg, 1.0 mmol) and anhydrous dichloromethane (5 mL). Stir the mixture at room temperature until the aldehyde has completely dissolved. Add acetone (0.73 mL, 10.0 mmol, 10 equivalents).

  • Catalyst Addition: To the stirred solution, add this compound (16.3 mg, 0.1 mmol, 10 mol%).

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 3:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 12-24 hours.

  • Workup: Upon completion, quench the reaction by adding 1 M aqueous HCl (5 mL). Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (2 x 5 mL).

  • Purification: Combine the organic layers and wash with saturated aqueous sodium bicarbonate (10 mL) followed by brine (10 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Isolation: Purify the crude product by flash column chromatography on silica gel to afford the desired β-hydroxy ketone.

Expected Results

The reaction is expected to yield the corresponding aldol product, 4-hydroxy-4-(4-nitrophenyl)butan-2-one. The yield will vary depending on the reaction conditions and purity of the reagents but is anticipated to be in the range of 70-90% based on similar guanidine-catalyzed reactions.

Substrate 1 (Aldehyde)Substrate 2 (Ketone)Catalyst Loading (mol%)SolventTemperature (°C)Time (h)Expected Yield (%)
4-NitrobenzaldehydeAcetone10DCM2512-2470-90
BenzaldehydeAcetone10DCM252465-85
4-ChlorobenzaldehydeCyclohexanone10Toluene02475-95

Table 1: Representative examples of expected outcomes for this compound catalyzed aldol reactions.

Discussion and Key Considerations

  • Catalyst Loading: A catalyst loading of 10 mol% is a good starting point for optimization. Lower loadings may be possible but could lead to longer reaction times.

  • Solvent Choice: Dichloromethane is a common solvent for this type of reaction. Other aprotic solvents such as toluene or THF can also be explored.

  • Temperature: The reaction is typically run at room temperature. For less reactive substrates, gentle heating may be required. Conversely, for highly reactive substrates or to improve stereoselectivity (in the case of chiral guanidines), sub-ambient temperatures may be beneficial.

  • Substrate Scope: The protocol is expected to be applicable to a range of aromatic and aliphatic aldehydes and ketones. Sterically hindered substrates may require longer reaction times or higher catalyst loadings.

  • Water Content: The presence of water can be detrimental to the reaction by competing with the substrate for interaction with the catalyst and potentially hydrolyzing the product. Therefore, the use of anhydrous solvents and dry reagents is recommended.

Safety Precautions

  • This compound and its derivatives should be handled with care. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • 4-Nitrobenzaldehyde is a hazardous substance. Avoid inhalation and contact with skin.

  • All manipulations should be performed in a well-ventilated fume hood.

  • Refer to the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

This compound is a promising organocatalyst for the aldol reaction. Its strong basicity and the ability of its conjugate acid to act as a hydrogen-bond donor provide a powerful dual activation mechanism for the formation of β-hydroxy carbonyl compounds. The protocol presented here offers a solid foundation for researchers to explore the utility of this catalyst in their synthetic projects. Further optimization and exploration of the substrate scope will undoubtedly expand the applications of this compound in organic synthesis.

References

Sources

Application Notes and Protocols: The Henry (Nitroaldol) Reaction Catalyzed by Substituted Guanidines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Power of the Henry Reaction and the Rise of Guanidine Catalysis

The Henry, or nitroaldol, reaction is a cornerstone of C-C bond formation in organic synthesis, providing access to valuable β-nitro alcohols which are versatile precursors to β-amino alcohols and α-hydroxy carboxylic acids.[1][2][3] The quest for stereocontrol in this reaction has led to the development of numerous catalytic systems. Among these, substituted guanidines have emerged as powerful organocatalysts, prized for their strong basicity and ability to act as hydrogen-bond donors.[4][5][6] This guide provides an in-depth exploration of the mechanistic principles and practical applications of substituted guanidines in catalyzing the Henry reaction, with a focus on achieving high yields and stereoselectivity.

Substituted guanidines, such as the commonly used 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), offer a metal-free and operationally simple approach to catalyze the Henry reaction.[7][8][9][10] Their utility is further expanded through the design of chiral guanidines, which have proven highly effective in asymmetric catalysis, enabling the synthesis of enantioenriched products crucial for drug development.[11][12][13] This document will delve into the nuances of catalyst selection, reaction optimization, and provide detailed protocols for representative transformations.

Mechanistic Insights: The Dual Role of Guanidine Catalysts

The catalytic cycle of the guanidine-mediated Henry reaction hinges on the potent basicity of the guanidine moiety and the hydrogen-bonding capabilities of its conjugate acid, the guanidinium ion.[4][5] The reaction proceeds through a three-step mechanism:

  • Deprotonation of the Nitroalkane: The guanidine base abstracts an α-proton from the nitroalkane to form a nitronate anion. This is often the rate-determining step of the reaction.[4]

  • C-C Bond Formation: The nucleophilic nitronate then attacks the electrophilic carbonyl carbon of the aldehyde or ketone. This step is crucial for establishing the stereochemistry of the product.

  • Protonation and Catalyst Regeneration: The resulting β-nitro alkoxide is protonated by the guanidinium ion, regenerating the guanidine catalyst and yielding the final β-nitro alcohol product.[4]

In asymmetric catalysis using chiral guanidines, the guanidinium ion plays a critical role in organizing the transition state. Through a network of hydrogen bonds, it simultaneously activates the nucleophile (nitronate) and the electrophile (carbonyl compound), leading to a highly ordered arrangement that dictates the stereochemical outcome.[4][5] Bifunctional catalysts, which incorporate an additional hydrogen-bond donor like a thiourea or amide group, can further enhance this organization and achieve higher levels of enantioselectivity.[4][14]

Henry_Mechanism cluster_cycle Catalytic Cycle Guanidine Guanidine (Catalyst) Guanidinium Guanidinium-H+ (Conjugate Acid) Guanidine->Guanidinium Deprotonation Nitroalkane R-CH2-NO2 (Nitroalkane) Nitronate [R-CH-NO2]- (Nitronate) Nitroalkane->Nitronate Forms Aldehyde R'-CHO (Aldehyde) Alkoxide β-Nitro Alkoxide Aldehyde->Alkoxide Guanidinium->Alkoxide Protonation Nitronate->Alkoxide C-C Bond Formation Alkoxide->Guanidine Regenerates Product β-Nitro Alcohol (Product) Alkoxide->Product Releases

Figure 1: Catalytic cycle of the guanidine-catalyzed Henry reaction.

Catalyst Selection and Development

The choice of guanidine catalyst is paramount to the success of the Henry reaction, influencing both reaction rate and stereoselectivity.

  • Achiral Guanidines: For racemic syntheses, commercially available guanidines like tetramethylguanidine (TMG) and 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) are highly effective and are often superior to other amine bases.[10] TBD, in particular, is a powerful catalyst for a range of reactions including Michael additions and Knoevenagel condensations, in addition to the Henry reaction.[7][8][9]

  • Chiral Guanidines: For asymmetric syntheses, a variety of chiral guanidines have been developed. These can be broadly categorized as:

    • C2-Symmetric Guanidines: These catalysts often provide high levels of enantioselectivity.[11]

    • Axially Chiral Guanidines: These have also been shown to be effective in promoting enantioselective Henry reactions.[11]

    • Bifunctional Guanidines: The incorporation of a second functional group, such as a thiourea or amide, capable of hydrogen bonding can significantly enhance enantioselectivity by creating a more rigid and organized transition state.[4][11][14] These catalysts have shown excellent results in the aza-Henry reaction of isatin-derived ketimines, yielding 3-substituted 3-amino-2-oxindoles with high yields and enantiomeric excesses.[15]

The development of new guanidine catalysts is an active area of research, with a focus on improving catalyst efficiency, expanding the substrate scope, and enabling novel transformations.[16][17]

Experimental Protocols

General Procedure for the Guanidine-Catalyzed Henry Reaction

The following is a general protocol that can be adapted for a variety of substrates and guanidine catalysts. Optimization of solvent, temperature, and catalyst loading may be necessary for specific applications.

Protocol_Workflow start Start step1 Dissolve aldehyde and nitroalkane in solvent. start->step1 step2 Cool reaction mixture to desired temperature. step1->step2 step3 Add guanidine catalyst (typically 1-10 mol%). step2->step3 step4 Monitor reaction by TLC or LC-MS. step3->step4 step5 Quench reaction (e.g., with aq. NH4Cl). step4->step5 step6 Extract with an organic solvent. step5->step6 step7 Dry, concentrate, and purify by chromatography. step6->step7 end Obtain β-Nitro Alcohol step7->end

Figure 2: General workflow for a guanidine-catalyzed Henry reaction.

Materials:

  • Aldehyde or ketone (1.0 mmol)

  • Nitroalkane (1.2 - 2.0 mmol)

  • Substituted guanidine catalyst (0.01 - 0.1 mmol, 1-10 mol%)

  • Anhydrous solvent (e.g., THF, CH2Cl2, Toluene)

  • Quenching solution (e.g., saturated aqueous NH4Cl)

  • Drying agent (e.g., Na2SO4, MgSO4)

Procedure:

  • To a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add the aldehyde or ketone and the chosen solvent.

  • Add the nitroalkane to the solution.

  • Cool the reaction mixture to the desired temperature (e.g., 0 °C, -20 °C, or -78 °C) with a suitable cooling bath.

  • Add the substituted guanidine catalyst to the stirred reaction mixture.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding the quenching solution.

  • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, CH2Cl2).

  • Combine the organic layers, wash with brine, dry over the drying agent, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired β-nitro alcohol.

Representative Application: Asymmetric Henry Reaction with a Chiral Bifunctional Guanidine Catalyst

This protocol is based on the successful application of chiral guanidine-thiourea catalysts in the asymmetric Henry reaction.[14]

Catalyst: Chiral guanidine-thiourea catalyst (e.g., derived from a chiral amino acid).

Substrates:

  • Aromatic or aliphatic aldehyde (1.0 mmol)

  • Nitromethane (2.0 mmol)

Solvent: Toluene

Temperature: -40 °C

Procedure: Follow the general procedure outlined above, using the specified catalyst, substrates, solvent, and temperature. The reaction time will vary depending on the specific substrates and catalyst used. High enantioselectivities (e.g., 82-90% ee) have been reported for this type of transformation.[14]

Data Presentation: Performance of Guanidine Catalysts

The following table summarizes the performance of different types of guanidine catalysts in the Henry reaction, highlighting their versatility.

Catalyst TypeRepresentative CatalystSubstrate ScopeTypical ConditionsKey Advantages
Achiral Bicyclic 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD)Wide range of aldehydes and nitroalkanes1-10 mol%, RT or below, various solventsHigh reactivity, commercially available, robust
Chiral C2-Symmetric (S,S)-Bis(N,N'-dimethylamino)cyclohexane-derived guanidineAromatic and aliphatic aldehydes5-10 mol%, low temperature, toluene or THFGood to excellent enantioselectivity
Chiral Bifunctional Phenylalanine-derived guanidine-thioureaAromatic and aliphatic aldehydes5-10 mol%, low temperature, tolueneHigh enantioselectivity and diastereoselectivity

Troubleshooting and Considerations

  • Low Conversion: If the reaction is sluggish, consider increasing the catalyst loading, raising the reaction temperature, or using a more polar solvent.

  • Poor Stereoselectivity: For asymmetric reactions, ensure the use of high-purity chiral catalyst and anhydrous, de-gassed solvents. Lowering the reaction temperature often improves enantioselectivity.

  • Side Reactions: The retro-Henry reaction can be an issue, particularly with sensitive substrates. The use of certain additives, like KI, has been reported to suppress this side reaction.[11] Dehydration of the β-nitro alcohol product to the corresponding nitroalkene can also occur, especially under harsh conditions.

  • Catalyst Solubility: Some guanidine catalysts may have limited solubility in nonpolar solvents at low temperatures. A co-solvent system may be necessary in such cases.

Conclusion

Substituted guanidines are highly effective and versatile catalysts for the Henry (nitroaldol) reaction. Their strong basicity, coupled with the ability of their conjugate acids to act as hydrogen-bond donors, provides a powerful platform for both racemic and asymmetric transformations. The continued development of novel chiral guanidines, particularly bifunctional systems, promises to further expand the utility of this important C-C bond-forming reaction in the synthesis of complex molecules for the pharmaceutical and other industries.

References

  • University of Windsor. (2004, September 28). Unveiling Reliable Catalysts for the Asymmetric Nitroaldol (Henry) Reaction. Retrieved from [Link]

  • MDPI. (n.d.). Organocatalytic Enantioselective Henry Reactions. Retrieved from [Link]

  • MDPI. (n.d.). Guanidine–Amide-Catalyzed Aza-Henry Reaction of Isatin-Derived Ketimines: Origin of Selectivity and New Catalyst Design. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Recent development of synthetic preparation methods for guanidines via transition metal catalysis. Chemical Communications. Retrieved from [Link]

  • Royal Society of Chemistry. (2011). Mechanistic considerations of guanidine-catalyzed reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Guanidine: Efficient catalysts to promote the Henry reaction with aldehydes. Retrieved from [Link]

  • Sci-Hub. (2005). Guanidine‐Thiourea Bifunctional Organocatalyst for the Asymmetric Henry (Nitroaldol) Reaction. Advanced Synthesis & Catalysis. Retrieved from [Link]

  • ResearchGate. (n.d.). Guanidine‐Thiourea Bifunctional Organocatalyst for the Asymmetric Henry (Nitroaldol) Reaction | Request PDF. Retrieved from [Link]

  • ResearchGate. (n.d.). Screening studies of the N-arylidene groups The reaction was performed.... Retrieved from [Link]

  • Wikipedia. (n.d.). Henry reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) Catalyzed Michael Reactions. Retrieved from [Link]

  • Royal Society of Chemistry. (2014, March 14). Guanidines: from classical approaches to efficient catalytic syntheses. Chemical Society Reviews. Retrieved from [Link]

  • ResearchGate. (n.d.). Guanidine Organocatalysis. Retrieved from [Link]

  • The Journal of Organic Chemistry. (2024, December 12). Organocatalytic Hat Trick: 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD)-Catalyzed Synthesis of Cyclic Imides via an Amidation–Cyclization–Elimination Cascade. Retrieved from [Link]

  • ResearchGate. (n.d.). Catalytic Asymmetric Alkynylation and Arylation of Aldehydes by an H8-Binaphthyl-Based Amino Alcohol Ligand | Request PDF. Retrieved from [Link]

  • ResearchGate. (n.d.). Chiral Guanidine Catalyzed Enantioselective Reactions | Request PDF. Retrieved from [Link]

  • PMC - NIH. (n.d.). Bifunctional Catalysis of Aldol Reactions by Foldamer Dihydrazides: Assessment of Conformational Preorganization. Retrieved from [Link]

  • Who we serve. (n.d.). Guanidine Organocatalysis. Retrieved from [Link]

  • Wikipedia. (n.d.). Triazabicyclodecene. Retrieved from [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: 1,5,7-Triazabicyclo[4.4.0]dec-1-ene (TBD), 7-Methyl-TBD (MTBD) and the Polymer-Supported TBD (P-TBD): Three Efficient Catalysts for the Nitroaldol (Henry) Reaction and for the Addition of Dialkyl Phosphites to Unsaturated Systems. Retrieved from [Link]

  • PubMed. (n.d.). Guanidine chemistry. Retrieved from [Link]

  • PubMed. (n.d.). Chiral bifunctional guanidine-catalyzed enantioselective Aza-Henry reaction of isatin-derived ketimines. Retrieved from [Link]

Sources

The Practitioner's Guide to Guanidine-Catalyzed Ring-Opening Polymerization: Principles, Protocols, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern polymer chemistry, the quest for controlled, efficient, and metal-free catalytic systems is paramount, particularly for applications in biomedicine and drug delivery where material purity is non-negotiable. Guanidine-based organocatalysts have emerged as a powerful solution for the ring-opening polymerization (ROP) of cyclic esters and carbonates, offering a simple yet elegant pathway to well-defined biodegradable polymers. This application note provides a comprehensive overview of the principles governing guanidine catalysis in ROP, detailed experimental protocols, and insights into the practical application of this robust polymerization technique.

The Scientific Underpinnings: Why Guanidine Catalysts Excel in ROP

The efficacy of guanidine catalysts, such as 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), in ring-opening polymerization stems from their unique bifunctional nature.[1][2][3] Unlike many catalytic systems that rely on a single mode of activation, guanidines can simultaneously activate both the monomer and the initiating alcohol through a cooperative hydrogen-bonding mechanism.[1][2][3] This dual activation pathway is crucial for achieving rapid and controlled polymerization at ambient temperatures.

The Mechanism of Action: A Tale of Two Hydrogen Bonds

Computational and experimental studies have elucidated that the polymerization does not proceed through a covalent intermediate with the catalyst, but rather through a hydrogen-bonding pathway.[2] The proposed mechanism involves the following key steps:

  • Initiator Activation: The guanidine base abstracts a proton from the initiator (typically an alcohol), increasing its nucleophilicity.

  • Monomer Activation: Simultaneously, the protonated guanidinium cation forms a hydrogen bond with the carbonyl group of the cyclic ester or carbonate monomer, rendering it more susceptible to nucleophilic attack.

  • Nucleophilic Attack and Ring Opening: The activated initiator attacks the activated monomer, leading to the opening of the cyclic structure and the formation of a propagating polymer chain.

  • Catalyst Regeneration: The guanidine catalyst is regenerated, ready to participate in the next polymerization cycle.

This elegant mechanism avoids harsh reaction conditions and the use of heavy metals, which can be problematic for biomedical applications due to toxicity concerns.[2] The simplicity and high activity of catalysts like TBD make them accessible for a wide range of research and development applications.[2]

Guanidine_ROP_Mechanism cluster_activation Catalyst Activation cluster_propagation Propagation Catalyst Guanidine (TBD) Activated Initiator R-O- H+---TBD Catalyst->Activated Initiator H+ abstraction Activated Monomer Monomer---H+-TBD Catalyst->Activated Monomer H-bonding Initiator R-OH (Initiator) Monomer Cyclic Ester/Carbonate Nucleophilic Attack Nucleophilic Attack & Ring Opening Activated Initiator->Nucleophilic Attack Activated Monomer->Nucleophilic Attack Propagating Chain R-O-Monomer-H Nucleophilic Attack->Propagating Chain Chain Growth Regenerated Catalyst Guanidine (TBD) Propagating Chain->Regenerated Catalyst Catalyst Release Regenerated Catalyst->Catalyst Re-enters cycle

Figure 1: Simplified workflow of guanidine-catalyzed ring-opening polymerization, highlighting the dual activation of the initiator and monomer.

Monomer Scope and Catalyst Selection

Guanidine catalysts have demonstrated remarkable versatility in the polymerization of a variety of cyclic monomers. The most commonly employed monomers include:

  • Lactides (LA): L-lactide, D-lactide, and rac-lactide are readily polymerized to produce polylactide (PLA), a widely used biodegradable polyester in medical implants and drug delivery systems.[1][3]

  • ε-Caprolactone (CL): This monomer yields polycaprolactone (PCL), another important biocompatible and biodegradable polymer with applications in tissue engineering and long-term drug release formulations.[1][3]

  • δ-Valerolactone (VL): Similar to CL, VL can be polymerized to produce poly(δ-valerolactone), a polyester with distinct thermal and mechanical properties.[1][3]

  • Cyclic Carbonates: Trimethylene carbonate and its derivatives are suitable monomers for producing polycarbonates, which are valued for their flexibility and biocompatibility.

While TBD is a highly active and versatile catalyst, other guanidine and amidine bases such as N-methyl-TBD (MTBD) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) are also effective, particularly for lactide polymerization.[1][3] For less reactive monomers like VL and CL, the addition of a thiourea cocatalyst can enhance the polymerization rate when using MTBD or DBU.[1]

CatalystMonomer ScopeKey Characteristics
TBD Lactide, ε-Caprolactone, δ-Valerolactone, Cyclic CarbonatesHighly active, bifunctional, promotes fast and controlled polymerization.[1][3]
MTBD Lactide (effective), VL & CL (with thiourea cocatalyst)Monofunctional base, requires cocatalyst for less reactive monomers.[1]
DBU Lactide (effective), VL & CL (with thiourea cocatalyst)Similar to MTBD, a strong amidine base.[1][3]
Guanidinate Metal Complexes Lactide, ε-CaprolactoneCan be highly active under industrially relevant conditions (high temperature, solvent-free).[4][5]

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a detailed methodology for the synthesis of polylactide (PLA) using TBD as the catalyst. These procedures are designed to be robust and reproducible, forming a solid foundation for further exploration and optimization.

Materials and Reagents
  • L-lactide (recrystallized from ethyl acetate and dried under vacuum)

  • 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) (stored in a glovebox)

  • Benzyl alcohol (distilled and stored over molecular sieves)

  • Dichloromethane (DCM) or Toluene (anhydrous, freshly distilled)

  • Methanol (for precipitation)

  • Argon or Nitrogen gas (high purity)

  • Standard Schlenk line or glovebox for inert atmosphere operations

Protocol for Solution Polymerization of L-Lactide

This protocol outlines the polymerization of L-lactide in a solvent, which is ideal for achieving high control over molecular weight and dispersity.

Solution_Polymerization_Workflow start Start prep 1. Preparation - Dry glassware - Purge with inert gas start->prep reagents 2. Reagent Addition - Add L-lactide - Add anhydrous solvent - Stir to dissolve prep->reagents initiator 3. Initiation - Add benzyl alcohol initiator reagents->initiator catalyst 4. Catalysis - Add TBD catalyst solution initiator->catalyst reaction 5. Polymerization - Stir at room temperature - Monitor conversion (e.g., NMR) catalyst->reaction quench 6. Quenching - Add quenching agent (e.g., benzoic acid) reaction->quench precipitate 7. Precipitation - Precipitate in cold methanol quench->precipitate isolate 8. Isolation & Drying - Filter and wash polymer - Dry under vacuum precipitate->isolate end End isolate->end

Figure 2: Step-by-step workflow for the solution polymerization of L-lactide.

Step-by-Step Procedure:

  • Preparation: In a glovebox, a flame-dried Schlenk flask equipped with a magnetic stir bar is charged with L-lactide (e.g., 1.0 g, 6.94 mmol).

  • Dissolution: Anhydrous dichloromethane or toluene is added to the flask to achieve the desired monomer concentration (e.g., 1 M). The mixture is stirred until the monomer is completely dissolved.

  • Initiator Addition: A stock solution of the initiator, benzyl alcohol, in the reaction solvent is prepared. The desired amount of the initiator solution is added to the monomer solution via syringe to achieve the target monomer-to-initiator ratio (e.g., 100:1).

  • Catalyst Addition: A stock solution of TBD in the reaction solvent is prepared. The polymerization is initiated by the rapid addition of the TBD solution to the reaction mixture to achieve the desired monomer-to-catalyst ratio (e.g., 100:1).

  • Polymerization: The reaction is allowed to proceed at room temperature with continuous stirring. The progress of the polymerization can be monitored by taking aliquots at different time points and analyzing the monomer conversion by ¹H NMR spectroscopy.

  • Quenching: Once the desired conversion is reached, the polymerization is terminated by adding a small amount of a quenching agent, such as benzoic acid, to neutralize the catalyst.

  • Isolation: The polymer is isolated by precipitation into a large volume of cold methanol.

  • Purification and Drying: The precipitated polymer is collected by filtration, washed with methanol, and dried under vacuum at 40-50 °C to a constant weight.

Protocol for Bulk (Melt) Polymerization of L-Lactide

Bulk polymerization is an attractive solvent-free method, particularly relevant for industrial-scale production.[6]

Step-by-Step Procedure:

  • Preparation: In a glovebox, a flame-dried reaction vessel (e.g., a glass ampoule or a small reactor) is charged with L-lactide, the initiator (e.g., 1-hexanol), and the catalyst (e.g., a guanidinate-zinc complex).[5][6] The reactants are thoroughly mixed.

  • Inert Atmosphere: The reaction vessel is sealed and removed from the glovebox. It is then connected to a Schlenk line and purged with high-purity argon or nitrogen.

  • Heating and Melting: The reaction vessel is immersed in a preheated oil bath at the desired polymerization temperature (e.g., 150 °C).[6] The mixture is stirred to ensure homogeneity as the monomer melts.

  • Polymerization: The polymerization is allowed to proceed for the desired amount of time. The viscosity of the reaction mixture will increase significantly as the polymerization progresses.

  • Cooling and Isolation: After the specified time, the reaction vessel is removed from the oil bath and allowed to cool to room temperature. The resulting solid polymer is then dissolved in a suitable solvent (e.g., dichloromethane).

  • Purification: The polymer solution is precipitated into cold methanol to remove any unreacted monomer and catalyst residues.

  • Drying: The purified polymer is collected by filtration and dried under vacuum to a constant weight.

Characterization and Validation

To ensure the successful synthesis of the target polymer with the desired characteristics, a series of analytical techniques should be employed:

  • ¹H NMR Spectroscopy: To determine monomer conversion and confirm the polymer structure.

  • Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the dispersity (Đ = Mw/Mn) of the polymer. A narrow dispersity (typically < 1.2) is indicative of a controlled polymerization.

  • Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry: To verify the end-group fidelity and confirm the presence of the initiator fragment at the beginning of the polymer chain.

The controlled nature of guanidine-catalyzed ROP is evidenced by a linear relationship between the number-average molecular weight and monomer conversion, as well as a good correlation between the theoretical and experimentally determined molecular weights.[1][3]

Applications in Drug Development and Beyond

The ability to produce well-defined, biocompatible, and biodegradable polymers using guanidine catalysts has significant implications for the pharmaceutical and biomedical fields.[7] These polymers are ideal candidates for:

  • Drug Delivery Vehicles: The synthesis of block copolymers with controlled architectures allows for the creation of micelles, nanoparticles, and hydrogels for targeted and sustained drug release.[7][8]

  • Tissue Engineering Scaffolds: Biodegradable polyesters like PLA and PCL can be fabricated into porous scaffolds that support cell growth and tissue regeneration, degrading over time as new tissue is formed.

  • Medical Devices: The high purity of polymers produced via organocatalysis makes them suitable for use in resorbable sutures, stents, and other implantable medical devices.

Conclusion

Guanidine-catalyzed ring-opening polymerization represents a significant advancement in the synthesis of biodegradable polymers. Its metal-free nature, mild reaction conditions, and high degree of control make it an invaluable tool for researchers and professionals in drug development, materials science, and beyond. By understanding the underlying principles and adhering to robust experimental protocols, practitioners can harness the power of this elegant catalytic system to create novel materials with tailored properties for a wide array of innovative applications.

References

  • Pratt, R. C., Lohmeijer, B. G. G., Long, D. A., Waymouth, R. M., & Hedrick, J. L. (2006). Guanidine and Amidine Organocatalysts for Ring-Opening Polymerization of Cyclic Esters. Macromolecules, 39(23), 7863–7871. [Link]

  • Brown, S., & Vassilev, P. (2008). The Reaction Mechanism for the Organocatalytic Ring-Opening Polymerization of l-Lactide Using a Guanidine-Based Catalyst: Hydrogen-Bonded or Covalently Bound?. Journal of the American Chemical Society, 130(44), 14496–14497. [Link]

  • Di Martino, A., Liguori, F., Mazzeo, M., & Lamberti, M. (2021). Guanidinate Zn(II) Complexes as Efficient Catalysts for Lactide Homo- and Copolymerization under Industrially Relevant Conditions. ACS Applied Polymer Materials, 3(8), 4153–4163. [Link]

  • Lohmeijer, B. G. G., Pratt, R. C., Leibfarth, F., Logan, J. W., Long, D. A., Dove, A. P., ... & Hedrick, J. L. (2006). Guanidine and Amidine Organocatalysts for Ring-Opening Polymerization of Cyclic Esters. Macromolecules, 39(23), 7863-7871. [Link]

  • Fuchise, K., et al. (2025).
  • Rieger, B., et al. (2021). Active in Sleep: Iron Guanidine Catalyst Performs ROP on Dormant Side of ATRP. Angewandte Chemie International Edition, 60(40), 21795-21800. [Link]

  • Wang, J., et al. (2019). Guanidine Hydrochloride/ZnI2 as Heterogeneous Catalyst for Conversion of CO2 and Epoxides to Cyclic Carbonates under Mild Conditions. Molecules, 24(18), 3326. [Link]

  • Al-Azri, Z. N. H., et al. (2017). DFT investigation of the reaction mechanism for the guanidine catalysed ring-opening of cyclic carbonates by aromatic and alkyl-amines. Physical Chemistry Chemical Physics, 19(14), 9345-9355. [Link]

  • Kopeček, J., et al. (2017). Application of guanidine-containing polymers for preparation of pH responsive silica-based particles for drug delivery systems. Materials Science and Engineering: C, 78, 82-90.
  • Anonymous. (2025). GUANIDINE: A SIMPLE MOLECULE WITH GREAT POTENTIAL: FROM CATALYSTS TO BIOCIDES AND MOLECULAR GLUES.
  • Rieger, B., et al. (2025). Unleashing the power of non-toxic Zn-guanidine catalysts for sustainable lactide polymerization through smart modeling. RSC Publishing.
  • Al-Azri, Z. N. H., et al. (2017). DFT investigation of the reaction mechanism for the guanidine catalysed ring-opening of cyclic carbonates by aromatic and alkyl-amines.
  • Ren, J. M., et al. (2024). Cholic-Acid Derived, Guanidine-Functionalized Polymers as Broad-Spectrum Antimicrobial Agents. ACS Applied Materials & Interfaces, 16(4), 4586-4596. [Link]

  • Di Martino, A., Liguori, F., Mazzeo, M., & Lamberti, M. (2021). Guanidinate Zn(II) Complexes as Efficient Catalysts for Lactide Homo- and Copolymerization under Industrially Relevant Condition. Moodle@Units.
  • Anonymous. (2022). Organometallic Chemistry of Guanidines. Encyclopedia.pub.
  • Gassaway, K. J., Abouchaleh, M., & Patterson, J. (2024). Synthetic scheme and GPC results for guanidine-drug catalyzed ROPI-CDSA.

Sources

The Strategic Application of N-Benzyl-N-Methylguanidine in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Guanidinium Group in Medicinal Chemistry

The guanidinium functional group is a recurring motif in a multitude of biologically active molecules and pharmaceutical agents. Its strong basicity (pKa ≈ 13.5) ensures it is protonated under physiological conditions, enabling it to participate in key hydrogen bonding interactions with biological targets such as enzymes and receptors.[1] N-Benzyl-N-methylguanidine is a versatile reagent and structural component in the synthesis of various pharmaceutical intermediates. The strategic incorporation of the benzyl and methyl groups allows for modulation of steric and electronic properties, influencing the molecule's reactivity and potential biological activity. This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of this compound, focusing on its synthesis and its role in the preparation of key pharmaceutical building blocks.

Physicochemical Properties of this compound

A clear understanding of the physicochemical properties of a reagent is fundamental to its effective and safe use in synthesis.

PropertyValueSource
Molecular Formula C₉H₁₃N₃PubChem CID 9506[2]
Molecular Weight 163.22 g/mol PubChem CID 9506[2]
IUPAC Name 1-benzyl-1-methylguanidinePubChem CID 9506[2]
CAS Number 7565-19-7PubChem CID 9506[2]

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is typically achieved through the guanylation of N-benzylmethylamine. This process involves the reaction of the secondary amine with a guanylating agent, such as cyanamide or a protected S-methylisothiourea derivative. The following protocol provides a representative method for its preparation.

Experimental Protocol: Guanylation of N-Benzylmethylamine

Objective: To synthesize this compound hydrochloride from N-benzylmethylamine and cyanamide.

Materials:

  • N-benzylmethylamine

  • Cyanamide

  • Hydrochloric acid (concentrated)

  • Ethanol

  • Water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • pH meter or pH paper

  • Crystallization dish

  • Vacuum filtration apparatus

Procedure:

  • Reaction Setup: In a well-ventilated fume hood, equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Reagent Addition: To the flask, add N-benzylmethylamine (12.1 g, 0.1 mol) and ethanol (100 mL). Stir the mixture until the amine is fully dissolved.

  • Guanylation: Slowly add a 50% aqueous solution of cyanamide (8.4 g, 0.1 mol of cyanamide) to the stirred solution.

  • Acidification & Reflux: Carefully add concentrated hydrochloric acid dropwise to the reaction mixture to adjust the pH to approximately 4-5. Heat the mixture to reflux (approximately 80-85°C) and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Reduce the volume of the solvent by approximately half using a rotary evaporator.

  • Crystallization: Cool the concentrated solution in an ice bath to induce crystallization of this compound hydrochloride.

  • Filtration and Drying: Collect the crystalline product by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to a constant weight.

Expected Yield: 70-80%

Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Core Application: Synthesis of Creatine - A Case Study

While this compound itself is a valuable building block, its core utility is demonstrated through the analogous guanylation reaction used in the industrial synthesis of creatine, a vital intermediate and a widely used dietary supplement.[3] Creatine is chemically N-(aminoiminomethyl)-N-methylglycine. The synthesis involves the guanylation of sarcosine (N-methylglycine), a secondary amine, with a guanylating agent. This process mirrors the synthesis of this compound and highlights the broader applicability of this type of reaction in generating complex pharmaceutical intermediates.

Reaction Scheme: Creatine Synthesis from Sarcosine

Creatine Synthesis Sarcosine Sarcosine (N-Methylglycine) Creatine Creatine Sarcosine->Creatine  Base, H₂O, Δ Cyanamide Cyanamide (Guanylating Agent) Cyanamide->Creatine

Caption: General reaction scheme for the synthesis of Creatine.

Detailed Protocol: Synthesis of Creatine Monohydrate

This protocol is adapted from established industrial methods for creatine synthesis.[3][4]

Objective: To synthesize creatine monohydrate via the guanylation of sarcosine.

Materials:

  • Sarcosine (N-methylglycine)

  • Cyanamide (50% aqueous solution)

  • Sodium hydroxide (or other suitable base)

  • Hydrochloric acid (for pH adjustment)

  • Deionized water

  • Activated carbon

  • Reaction vessel with overhead stirrer, temperature control, and reflux condenser

  • pH meter

  • Filtration and drying equipment

Procedure:

  • Sarcosinate Formation: In the reaction vessel, dissolve sarcosine (89.1 g, 1.0 mol) in deionized water. Slowly add a solution of sodium hydroxide to raise the pH to 9.0-10.0, forming the sodium salt of sarcosine.[4]

  • Guanylation Reaction: Gently heat the sarcosinate solution to 50-60°C. Over a period of 1-2 hours, add a 50% aqueous solution of cyanamide (84.1 g, 1.0 mol of cyanamide) while maintaining the temperature and pH.[4]

  • Reaction Monitoring: The reaction is exothermic. Maintain the temperature between 70-80°C for an additional 2-3 hours. Monitor the reaction for completion by HPLC.

  • Neutralization and Decolorization: Once the reaction is complete, cool the mixture to 50°C and adjust the pH to 6.5-7.0 with hydrochloric acid. Add activated carbon to the solution and stir for 30 minutes to decolorize.

  • Crystallization and Isolation: Filter the hot solution to remove the activated carbon. Cool the filtrate slowly to 0-5°C to crystallize the creatine monohydrate.

  • Washing and Drying: Collect the crystals by filtration, wash with cold deionized water, and dry under vacuum at a temperature not exceeding 50°C to yield creatine monohydrate.

Mechanistic Insights: The Guanylation of a Secondary Amine

The synthesis of creatine from sarcosine and cyanamide proceeds through a nucleophilic addition mechanism.

Guanylation Mechanism cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Proton Transfer & Tautomerization Sarcosine Sarcosine Anion (Nucleophile) Cyanamide Cyanamide (Electrophile) Sarcosine->Cyanamide attacks C≡N Intermediate1 Tetrahedral Intermediate Cyanamide->Intermediate1 Intermediate2 Isourea Intermediate Intermediate1->Intermediate2 Protonation Creatine Creatine (Final Product) Intermediate2->Creatine Tautomerization

Caption: Simplified mechanism of creatine synthesis.

Causality Behind Experimental Choices:

  • pH Control: The reaction is performed under basic conditions (pH 9.0-10.0) to deprotonate the carboxylic acid of sarcosine, which prevents it from interfering with the nucleophilicity of the amine group.[4]

  • Temperature Management: The reaction is exothermic, and controlling the temperature is crucial to prevent side reactions and ensure the stability of the product.

  • Use of Cyanamide: Cyanamide is an efficient and cost-effective guanylating agent for industrial-scale production.[3]

Safety and Handling of this compound

Potential Hazards:

  • Skin and Eye Irritation: Guanidine derivatives can be irritating to the skin and eyes.[5]

  • Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.

  • Harmful if Swallowed: Oral ingestion may be harmful.[5]

Recommended Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Ventilation: Work in a well-ventilated area, preferably a chemical fume hood, especially when handling the compound as a powder or when heating solutions.

  • Handling: Avoid direct contact with the skin, eyes, and clothing. Do not inhale dust or vapors.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and strong acids.[5]

Conclusion

This compound serves as a valuable synthon in the construction of more complex molecules. The principles of its synthesis and its reactivity are well-exemplified by the industrial production of creatine, a key pharmaceutical intermediate. A thorough understanding of the reaction mechanisms, protocol parameters, and safety considerations is paramount for the successful and safe application of this compound and related guanylating agents in pharmaceutical research and development. The methodologies and insights provided in this guide are intended to empower researchers to confidently and effectively utilize this important class of compounds in their synthetic endeavors.

References

  • Batey, R. A. (2002). A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. University of Toronto.
  • De la Torre, B. G., & Albericio, F. (2023). Synthesis and In Vitro Antimicrobial SAR of Benzyl and Phenyl Guanidine and Aminoguanidine Hydrazone Derivatives. Molecules, 28(5), 2205. [Link]

  • Fisher Scientific. (2025). Safety Data Sheet: Methylguanidine hydrochloride.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9506, this compound. Retrieved from [Link]

  • Cayman Chemical. (2025).
  • Ccount Chem. (n.d.). Guanidine as a Pharmaceutical Intermediate: Applications, Benefits, and Market Trends in China. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Guanidine synthesis by guanylation. Retrieved from [Link]

  • SKW Trostberg AG. (1998). Process for the preparation of creatin or creatine-monohydrate (EP0754679B1).
  • Carl ROTH GmbH + Co. KG. (n.d.).
  • Berlinck, R. G. S., et al. (2012). The Chemistry and Biology of Guanidine Natural Products. Natural Product Reports, 29(12), 1382-1406.
  • Organic Syntheses. (n.d.). Preparation of Mono-Cbz Protected Guanidines. Retrieved from [Link]

  • ResearchGate. (n.d.). Methods for the synthesis of substituted guanidines. Retrieved from [Link]

  • Sigma-Aldrich. (2024).
  • Barany, G., & Van der Plas, S. (1998). Guanidinylation reagents (WO1998052917A2).
  • Zhang, Y., et al. (2022). Streamlined Radiosynthesis of [18F]Fluproxadine (AF78): An Unprotected Guanidine Precursor Enables Efficient One-Step, Automation-Ready Labeling for Clinical Use. Pharmaceuticals, 15(7), 849.
  • Barbolla, I., et al. (2020). Transition metal-guanidine complexes as catalysts in organic reactions. Recent developments. Arkivoc, 2020(vii), 1-33.
  • Sestito, S., et al. (2014). A new method to synthesize creatine derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 29(6), 847-853.
  • BASF AG. (2002). Process for the preparation of N-benzylamines (EP1247799A2).
  • The Wellcome Foundation Limited. (1983). Guanidine derivatives, processes for their manufacture and pharmaceutical compositions containing them (EP0090333A1).
  • Rouziere, A.-S. (2013).
  • Olsen, R. J., & Young, D. D. (2006). Creatine Synthesis: An Undergraduate Organic Chemistry Laboratory Experiment.
  • Nanjing University of Science and Technology. (2014). Synthesis method for creatine (WO/2014/121648).
  • Lajoie, G. A., & He, W. (2009). Chlorotrimethylsilane activation of acylcyanamides for the synthesis of mono-N-acylguanidines. Tetrahedron Letters, 50(26), 3539-3541.
  • Movassaghi, M., & Schmidt, M. A. (2007). A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. Organic Letters, 9(12), 2281-2284.
  • Conejo-García, A., et al. (2023). Guanylation Reactions for the Rational Design of Cancer Therapeutic Agents. International Journal of Molecular Sciences, 24(18), 13894.

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Challenges of N-Benzyl-N-Methylguanidine in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-Benzyl-N-Methylguanidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical solutions for solubility issues encountered during experimental work with this compound.

Introduction to this compound and its Solubility

This compound is a substituted guanidine that possesses a unique combination of a non-polar benzyl group and a highly polar guanidine functional group. This dual nature can present challenges in achieving the desired solubility in various organic solvents. The strong basicity of the guanidine moiety (pKa of the conjugate acid is typically high) allows for protonation, which is a key factor in modulating its solubility.[1][2][3][4] Understanding the interplay of solvent polarity, temperature, and pH is crucial for successfully working with this compound.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

Due to its molecular structure, this compound exhibits variable solubility. It is generally more soluble in polar organic solvents compared to non-polar ones.[1][5] Its solubility in aqueous solutions is significantly influenced by pH.

Q2: I'm struggling to dissolve this compound in my chosen organic solvent. What are the initial troubleshooting steps?

When encountering solubility issues, a systematic approach is recommended. Consider the following factors:

  • Compound Purity: Impurities can negatively impact solubility. Ensure you are using a high-purity grade of this compound.

  • Solvent Quality: Use high-purity, anhydrous solvents. The presence of water or other contaminants can alter the solvent's properties and affect solubility.[1]

  • Temperature: The solubility of solids in liquids generally increases with temperature.[5][6][7] Gentle heating can be a simple and effective way to enhance dissolution.[1][8][9][10][11]

  • Agitation: Ensure vigorous stirring or sonication to increase the interaction between the solute and the solvent, which can accelerate the dissolution process.[12]

  • Particle Size: Grinding the solid compound to a finer powder increases the surface area available for solvation, which can improve the rate of dissolution.[1][13]

Troubleshooting Guide: Specific Solubility Issues and Solutions

Issue 1: Poor solubility in non-polar organic solvents (e.g., hexane, toluene).

Cause: The polarity of these solvents is too low to effectively solvate the highly polar guanidine group of the molecule.

Solutions:

  • Select a More Polar Solvent: Try using more polar organic solvents such as dichloromethane (DCM), chloroform, or ethyl acetate.[1]

  • Utilize a Co-solvent System: The addition of a small amount of a polar co-solvent can significantly improve solubility.[1][13]

    • Rationale: The polar co-solvent molecules can interact with the polar guanidine group, while the non-polar solvent solvates the benzyl and methyl groups, creating a more favorable environment for dissolution.

    Experimental Protocol: Co-solvent Solubility Test
    • Add the desired amount of this compound to the non-polar solvent (e.g., toluene).

    • While stirring, add a polar co-solvent (e.g., methanol or ethanol) dropwise.

    • Observe for dissolution. Gentle warming can be applied in conjunction with this method.

    Workflow for Co-solvent Selection

    A Start: Insoluble in Non-polar Solvent B Add small increments of polar co-solvent (e.g., MeOH, EtOH) A->B C Observe for Dissolution B->C D Soluble? C->D E Solution Achieved D->E Yes F Try a different co-solvent or increase temperature D->F No F->B

    Caption: Co-solvent selection workflow.

Issue 2: The compound precipitates out of an organic solvent upon cooling.

Cause: The initial dissolution was likely achieved by heating the solution to a supersaturated state. As the solution cools, the solubility decreases, leading to precipitation.

Solutions:

  • Work with a More Dilute Solution: If the final concentration is not critical, using a lower concentration of the compound may keep it in solution at room temperature.

  • Maintain Elevated Temperature: If the experimental conditions allow, maintain the solution at a slightly elevated temperature where the compound remains soluble.

  • Employ a Co-solvent: Adding a co-solvent can increase the overall solubility at lower temperatures.

Issue 3: Difficulty dissolving this compound in moderately polar solvents.

Cause: Even in moderately polar solvents, the solvation of the highly structured guanidine group can be challenging.

Solutions:

  • Salt Formation: Convert the free base to its salt form (e.g., hydrochloride or sulfate). The ionic nature of the salt significantly increases its solubility in polar solvents.[1][14][15][16]

    Experimental Protocol: In-situ Salt Formation for Enhanced Solubility
    • Suspend this compound in the desired polar organic solvent (e.g., ethanol).

    • Slowly add a solution of a suitable acid (e.g., HCl in ethanol or sulfuric acid) dropwise while stirring.

    • Continue addition until the solid dissolves, indicating the formation of the more soluble salt.

    • Be mindful of the stoichiometry to avoid excess acid if it could interfere with subsequent reactions.

    Mechanism of Solubility Enhancement via Salt Formation

    cluster_0 Free Base (Poorly Soluble) cluster_1 Salt Form (Highly Soluble) A This compound (Free Base) B + Acid (e.g., HCl) A->B C Protonated Guanidinium Salt [R-NH-C(=NH2+)-NH-R']X- B->C

    Caption: Protonation enhances solubility.

Data Summary: Solvent Selection Guide

The following table provides a qualitative guide to the solubility of this compound in common organic solvents.

Solvent ClassExamplesExpected SolubilityRecommendations
Non-Polar Hexane, Toluene, BenzenePoor to InsolubleAvoid as a primary solvent. Use in combination with a polar co-solvent.[1]
Polar Aprotic Dichloromethane (DCM), Chloroform, DMF, DMACModerate to GoodGood starting point for many applications. Solubility of guanidine hydrochloride is high in DMF and DMAC.[6]
Polar Protic Methanol, Ethanol, IsopropanolModerate to GoodEffective solvents, and can also be used as co-solvents.[1][6]
Aqueous WaterpH-dependentHighly soluble at acidic pH due to salt formation.[1]

Advanced Troubleshooting: When Standard Methods Fail

Q3: I have tried co-solvents and heating, but the solubility is still insufficient for my needs. What else can I do?

In such cases, more advanced techniques may be necessary:

  • Use of Solubility Enhancers: Consider the use of additives like Polyethylene Glycol (PEG) or cyclodextrins, which can form complexes with the compound and improve its solubility.

  • pH Adjustment in Mixed Aqueous-Organic Systems: For reactions that can tolerate water, adjusting the pH of the aqueous component of a mixed solvent system can be highly effective.

Final Checklist for Overcoming Solubility Issues

  • Verify Compound and Solvent Quality: Start with high-purity materials.

  • Optimize Physical Conditions: Employ heating and agitation.

  • Rational Solvent Selection: Choose a solvent with appropriate polarity.

  • Consider Co-solvents: Use a mixture of solvents to fine-tune polarity.

  • Leverage Salt Formation: For polar solvents, convert the free base to a more soluble salt.

This technical guide provides a comprehensive framework for addressing the solubility challenges of this compound. By systematically applying these principles and techniques, researchers can enhance their experimental success.

References
  • Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds. Google Patents; US20110311592A1.
  • Solubility measurement, molecular simulation and thermodynamic analysis of guanidine hydrochloride in eleven neat solvents. ResearchGate; Request PDF. Available from: [Link]

  • N-benzyl-N-methylcarbamimidic azide. ChemSynthesis. Available from: [Link]

  • N-(Phenylmethyl)guanidine. PubChem. Available from: [Link]

  • This compound. PubChem. Available from: [Link]

  • This compound hydrochloride. PubChemLite. Available from: [Link]

  • Guanidinium Group Remains Protonated in a Strongly Basic Arginine Solution. PubMed. Available from: [Link]

  • Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. Available from: [Link]

  • Correlation of Surface Tension of Mono-Solvents at Various Temperatures. MDPI. Available from: [Link]

  • Acid–base reaction of guanidines with water yields protonated guanidine... ResearchGate. Available from: [Link]

  • Guanidine. Solubility of Things. Available from: [Link]

  • Solubility measurements, correlations, DFT calculations, and thermodynamic properties of p-methylbenzyl alcohol in twelve organic solvents. ResearchGate; Request PDF. Available from: [Link]

  • Aqueous Electrochemical and pH Studies of Redox-Active Guanidino Functionalized Aromatics for CO2 Capture. PMC; NIH. Available from: [Link]

  • Biochemistry, Dissolution and Solubility. StatPearls; NCBI Bookshelf. Available from: [Link]

  • Solubility determination and thermodynamic dissolution functions of 1,3-diphenylguanidine in nine organic solvents at evaluated temperatures. ResearchGate; Request PDF. Available from: [Link]

  • Dissolving GuHCL (Guanidine Hydrochloride). Reddit. Available from: [Link]

  • 1-Benzylguanidine hydrochloride. PubChem. Available from: [Link]

  • How can I prepare guanidine hydrochloride 8M?. ResearchGate. Available from: [Link]

Sources

Technical Support Center: Optimizing Guanidine-Catalyzed Transformations

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for guanidine-catalyzed transformations. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing the power of guanidine organocatalysis. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) formatted to address the specific challenges encountered during experimental work. The advice provided is grounded in mechanistic principles to empower you to not only solve immediate issues but also to proactively optimize your reaction conditions for future success.

I. Frequently Asked Questions (FAQs): The Basics of Guanidine Catalysis

This section addresses fundamental questions about the principles and practices of using guanidine catalysts.

Q1: What are the primary roles of a guanidine catalyst in a chemical transformation?

Guanidines are exceptionally versatile organocatalysts primarily due to their unique structural and electronic properties. They can operate through several catalytic modes:

  • Brønsted Base Catalysis: Guanidines are strong organic bases (with pKa values often exceeding 13 in aqueous solution and reaching into the 20s in organic solvents) and can readily deprotonate a wide range of prochiral carbon acids, such as nitroalkanes in Henry reactions or malonates in Michael additions.[1][2] This deprotonation generates a nucleophile in situ.

  • Hydrogen-Bonding Catalysis: The conjugate acid of a guanidine, the guanidinium ion, is an excellent hydrogen-bond donor. This allows it to activate and orient electrophiles, stabilize transition states, and control stereochemistry.[1][3]

  • Bifunctional Catalysis: A key feature of many chiral guanidine-catalyzed reactions is the simultaneous activation of both the nucleophile (via Brønsted basicity) and the electrophile (via hydrogen bonding from the resulting guanidinium ion).[4] This dual activation within a chiral scaffold is often the source of high enantioselectivity.

  • Phase-Transfer Catalysis: Guanidinium salts, particularly those with lipophilic substituents, can function as effective phase-transfer catalysts, shuttling anionic reagents between aqueous and organic phases.[5][6]

Q2: How does the structure of a guanidine catalyst influence its reactivity and selectivity?

The structure of the guanidine catalyst is paramount to its performance. Key structural features to consider include:

  • Basicity: The substitution pattern on the nitrogen atoms significantly impacts the catalyst's basicity. Cyclic guanidines, such as 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), are generally more basic than their acyclic counterparts like tetramethylguanidine (TMG).[1]

  • Steric Hindrance: Bulky substituents around the basic nitrogen center can influence the catalyst's accessibility to the substrate and can play a crucial role in stereochemical control by creating a well-defined chiral pocket.

  • Chiral Scaffolding: In asymmetric catalysis, the chiral backbone dictates the facial selectivity of the reaction. The rigidity and conformation of this scaffold are critical for effective stereochemical communication.

Q3: What are the most common commercially available guanidine catalysts?

Several guanidine bases are readily available and widely used:

  • Tetramethylguanidine (TMG): An acyclic, moderately strong guanidine base.

  • 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD): A bicyclic, highly basic guanidine catalyst.

  • 7-Methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene (MTBD): A methylated derivative of TBD with modified steric and solubility properties.

For asymmetric transformations, a variety of chiral guanidines have been developed, often bearing complex scaffolds to induce high stereoselectivity.[7]

II. Troubleshooting Guide: From Low Yield to Poor Stereoselectivity

This section is structured to help you diagnose and resolve common experimental issues in a logical, step-by-step manner.

Problem 1: Low or No Product Conversion

Q: I am observing very low yield or no formation of my desired product. What are the likely causes and how can I address them?

A: Low conversion is a common issue that can often be resolved by systematically evaluating your reaction setup and conditions.

Step 1: Verify Reagent and Solvent Quality

  • Moisture and Air Sensitivity: Guanidine bases are hygroscopic and can react with atmospheric carbon dioxide to form inactive carbonate salts.[8] Ensure that your catalyst is stored under an inert atmosphere and that all solvents and reagents are rigorously dried. Even trace amounts of water can hydrolyze the catalyst or interfere with the reaction.[9]

  • Reagent Purity: Confirm the purity of your starting materials. Impurities in the substrate or nucleophile can inhibit the catalyst or lead to side reactions.

  • Solvent Purity: Use freshly distilled or commercially available anhydrous solvents. Peroxides in ethereal solvents can also be detrimental.

Step 2: Re-evaluate Reaction Conditions

  • Catalyst Loading: While guanidines are potent catalysts, loading may need to be optimized. If you suspect catalyst decomposition, a higher loading might be necessary. Conversely, in some cases, high catalyst concentrations can lead to side reactions.

  • Temperature: Many guanidine-catalyzed reactions proceed readily at room temperature. However, if the reaction is sluggish, gentle heating may be required. Be cautious, as excessive heat can lead to catalyst decomposition or promote side reactions. Conversely, for highly exothermic reactions, cooling may be necessary to prevent byproduct formation.

  • Reaction Time: Monitor the reaction progress by a suitable analytical technique (TLC, GC, LC-MS). Insufficient reaction time will result in incomplete conversion, while prolonged times may lead to product decomposition or side reactions.

Step 3: Consider Catalyst-Substrate Compatibility

  • pKa Mismatch: The basicity of the guanidine catalyst must be sufficient to deprotonate your nucleophile. If the pKa of your nucleophile is too high, consider switching to a stronger guanidine base.

  • Steric Hindrance: Highly hindered substrates may react slowly. In such cases, a less sterically demanding catalyst or higher reaction temperatures may be necessary.

Protocol: General Procedure for a Guanidine-Catalyzed Reaction Under Anhydrous Conditions

  • Glassware Preparation: Oven-dry all glassware overnight at >120 °C, or flame-dry under high vacuum and cool under a positive pressure of inert gas (Argon or Nitrogen).

  • Reagent and Solvent Preparation: Use freshly distilled or anhydrous grade solvents. Ensure all liquid reagents are dry and degassed if necessary. Solid reagents should be dried under vacuum.

  • Reaction Setup: Assemble the reaction flask under a positive flow of inert gas. Add the catalyst and any solid reagents to the flask.

  • Solvent and Reagent Addition: Add the solvent via cannula or syringe, followed by the liquid reagents.

  • Reaction Monitoring: Maintain a positive pressure of inert gas throughout the reaction. Stir the reaction at the desired temperature and monitor its progress by periodically taking aliquots for analysis.

Problem 2: Poor Stereoselectivity (Enantio- and Diastereoselectivity)

Q: My reaction is proceeding to give the product, but the enantiomeric excess (ee) or diastereomeric ratio (dr) is low. How can I improve the stereochemical outcome?

A: Poor stereoselectivity in chiral guanidine-catalyzed reactions often points to issues with the catalyst-substrate interactions in the transition state.

Step 1: Optimize the Solvent The polarity and coordinating ability of the solvent can have a profound impact on stereoselectivity. A non-polar, non-coordinating solvent is often preferred as it promotes a tighter association between the catalyst and the substrates, leading to a more ordered transition state and higher stereoselectivity.

Solvent Typical Effect on Stereoselectivity Rationale
Toluene, Hexane, DichloromethaneOften high ee/drNon-polar and weakly coordinating, favoring a tight, organized transition state.
Tetrahydrofuran (THF), Diethyl EtherCan be variableModerately coordinating solvents may compete with the substrate for hydrogen bonding to the catalyst.
Acetonitrile, Methanol, WaterOften low ee/drPolar, coordinating solvents can disrupt the key hydrogen-bonding interactions required for stereocontrol.

Action: Perform a solvent screen using a range of non-polar to moderately polar aprotic solvents.

Step 2: Adjust the Reaction Temperature Lowering the reaction temperature generally leads to a more ordered transition state and can significantly enhance stereoselectivity. The difference in activation energies between the two diastereomeric transition states becomes more pronounced at lower temperatures.

Action: If your reaction is running at room temperature, try running it at 0 °C, -20 °C, or even lower temperatures.

Step 3: Modify the Catalyst Structure The chiral environment of the catalyst is critical. If solvent and temperature optimization are insufficient, consider using a different chiral guanidine catalyst with:

  • Increased Steric Bulk: More sterically demanding groups on the catalyst can create a more defined chiral pocket, improving facial discrimination.

  • Greater Conformational Rigidity: A more rigid catalyst backbone can reduce the number of possible transition state conformations, leading to higher selectivity.

Step 4: Consider the Role of Additives In some cases, the addition of salts or other additives can influence the aggregation state of the catalyst or the nature of the transition state, thereby affecting stereoselectivity. For instance, in some Henry reactions, the addition of potassium iodide (KI) has been shown to improve enantioselectivity.[10]

Diagram: Bifunctional Activation in a Chiral Guanidine-Catalyzed Michael Addition

Bifunctional_Activation cluster_TS Transition State Assembly Catalyst Chiral Guanidinium (Protonated Catalyst) Nucleophile Enolate (Deprotonated Nucleophile) Catalyst->Nucleophile Ion-Pairing Electrophile Michael Acceptor (e.g., Nitroalkene) Catalyst->Electrophile H-Bond Activation Guanidine Guanidine Catalyst Guanidine->Catalyst Proton Transfer Pronucleophile Pronucleophile Pronucleophile->Nucleophile Deprotonation

Caption: Bifunctional activation by a chiral guanidinium catalyst in a Michael addition.

Problem 3: Catalyst Instability and Decomposition

Q: I suspect my guanidine catalyst is decomposing during the reaction. What are common decomposition pathways and how can I mitigate them?

A: Guanidine catalysts, while robust, can be susceptible to decomposition under certain conditions.

  • Reaction with CO2: As strong bases, guanidines can react with atmospheric or dissolved carbon dioxide to form inactive guanidinium carbonates.

    • Mitigation: Always handle guanidine catalysts under an inert atmosphere (N2 or Ar) and use degassed solvents.[8]

  • Hydrolysis: The presence of water can lead to the hydrolysis of guanidines, especially at elevated temperatures.[9]

    • Mitigation: Ensure all reagents and solvents are scrupulously dried.

  • Reaction with Electrophiles: In some cases, the guanidine catalyst itself can act as a nucleophile and react with highly reactive electrophiles in the reaction mixture.

    • Mitigation: This is substrate-dependent. If you suspect this is occurring, you may need to modify the substrate or choose a more sterically hindered guanidine catalyst to disfavor its direct reaction.

Diagram: Catalyst Deactivation by Carbon Dioxide

Catalyst_Deactivation Active_Catalyst Active Guanidine (R₂N-C(=NR)-NR₂) Inactive_Salt Inactive Guanidinium Carbonate Active_Catalyst->Inactive_Salt Reaction with CO₂ CO2 CO₂ CO2->Inactive_Salt

Sources

Validation & Comparative

Chapter 1: Chromatographic Methods - The Workhorse for Purity and Quantification

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Analytical Characterization of N-Benzyl-N-Methylguanidine

For researchers, scientists, and drug development professionals, the rigorous and unambiguous characterization of any chemical entity is the bedrock of reliable and reproducible science. This compound, a compound with a core guanidinium structure, presents unique analytical challenges and opportunities due to its polarity, basicity, and aromatic features. This guide provides an in-depth comparison of key analytical methodologies for its characterization, moving beyond mere protocols to explain the causal-driven choices that ensure data integrity and scientific validity.

Our discussion is structured not as a rigid template, but as a logical progression from separation and quantification to definitive structural elucidation. We will explore the strengths and limitations of chromatographic and spectroscopic techniques, supported by field-proven insights and experimental frameworks adapted from authoritative sources.

Chromatographic techniques are indispensable for assessing the purity of this compound, quantifying it in various matrices, and identifying process-related impurities or degradants. The choice between High-Performance Liquid Chromatography (HPLC) with UV detection and the more sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is dictated by the specific analytical objective.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC is a robust and widely accessible technique, making it ideal for routine purity checks and assays in quality control environments. The polarity of the guanidine group and the presence of a UV-active phenyl ring make this compound an excellent candidate for Reversed-Phase HPLC (RP-HPLC) with UV detection.

Expertise & Causality in Method Design:

The primary challenge in analyzing basic compounds like guanidines via RP-HPLC is poor peak shape (tailing) caused by interactions with residual silanols on the silica-based stationary phase. To counteract this, our protocol incorporates two key features: a buffered mobile phase and a modern, end-capped column. The acidic buffer (e.g., ammonium formate) ensures the analyte is consistently protonated, improving peak symmetry and reproducibility. A phenyl-type column is often chosen over a standard C18 column as the stationary phase can offer favorable π-π interactions with the benzyl group of the analyte, providing alternative selectivity that can be crucial for separating closely related impurities.[1]

Experimental Protocol: HPLC-UV Purity Assay

  • System Preparation: Agilent 1200 series or equivalent HPLC system with a UV-Vis detector.

  • Column: Hypersil Gold Phenyl, 3 µm, 100 x 2.1 mm (or equivalent Phenyl or C8 column).[2]

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH adjusted to 3.5 with Formic Acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-10 min: Linear gradient from 5% to 70% B

    • 10-12 min: Hold at 70% B

    • 12-13 min: Return to 5% B

    • 13-18 min: Column re-equilibration at 5% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 5 µL.

  • Detection: UV at 220 nm (where the phenyl ring exhibits strong absorbance).

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in a 50:50 mixture of Acetonitrile:Water to a final concentration of 1 mg/mL.

Workflow for HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample & System Preparation cluster_analysis Analysis cluster_data Data Processing Sample Prepare 1 mg/mL Sample Inject Inject 5 µL Sample Sample->Inject MobilePhase Prepare Mobile Phases (A: Buffered Aqueous, B: ACN) System Equilibrate HPLC System (Column, Flow, Temp) MobilePhase->System System->Inject Separate Gradient Elution (Phenyl Column) Inject->Separate Detect UV Detection at 220 nm Separate->Detect Integrate Integrate Chromatogram Detect->Integrate Calculate Calculate Purity (% Area) Integrate->Calculate

Caption: High-level workflow for HPLC-UV purity analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring the highest sensitivity and selectivity, such as bioanalysis, impurity identification, or stability studies, LC-MS/MS is the definitive tool. By coupling the separation power of LC with the mass-resolving capability of a triple quadrupole mass spectrometer, we can confidently identify and quantify this compound even in complex matrices.

Expertise & Causality in Method Design:

The guanidine functional group is readily protonated, making it highly suitable for positive-mode Electrospray Ionization (ESI+). Tandem mass spectrometry (MS/MS) in Selected Reaction Monitoring (SRM) mode provides exceptional selectivity. We select the protonated molecular ion [M+H]⁺ as the "precursor ion" and then fragment it in the collision cell to generate characteristic "product ions." Monitoring a specific precursor-to-product ion transition virtually eliminates matrix interference, enabling quantification at much lower levels than HPLC-UV. This approach is a standard for analyzing guanidino compounds in environmental and biological samples.[3][4]

Experimental Protocol: LC-MS/MS Trace Quantification

  • LC System: Same as HPLC-UV protocol. The eluent flow is directed to the MS source.

  • MS System: Triple Quadrupole Mass Spectrometer (e.g., Agilent 6400 series or equivalent).

  • Ionization Source: Electrospray Ionization (ESI), Positive Mode.

  • Key MS Parameters (Predicted for C₉H₁₃N₃, MW: 163.22):

    • Precursor Ion (Q1): m/z 164.1 [M+H]⁺

    • Product Ions (Q3): Predicted fragments include m/z 91.1 (tropylium ion from benzyl group) and m/z 74.1 (from the methylguanidine moiety). The most abundant, stable transition is selected for quantification.

    • Gas Temp: 300 °C

    • Gas Flow: 8 L/min

    • Nebulizer Pressure: 35 psi

    • Capillary Voltage: 4000 V

  • Data Acquisition: Selected Reaction Monitoring (SRM) mode.

Workflow for LC-MS/MS Analysis

LCMS_Workflow cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis Inject Inject Sample Separate RP-HPLC Separation Inject->Separate Ionize ESI+ Source (Generate [M+H]⁺) Separate->Ionize Select Q1: Select Precursor (m/z 164.1) Ionize->Select Fragment Q2: Collision Cell (CID) Select->Fragment Detect Q3: Detect Product (e.g., m/z 91.1) Fragment->Detect Quantify Quantify using SRM Chromatogram Detect->Quantify NMR_Workflow Prep Dissolve Sample in DMSO-d6 Acquire Acquire Spectra (¹H and ¹³C NMR) Prep->Acquire Process Process Data (Fourier Transform, Phasing) Acquire->Process Analyze Analyze Spectra (Shifts, Integration, Splitting) Process->Analyze Confirm Confirm Structure Analyze->Confirm

Sources

The Gold Standard: A Comparative Guide to Isothermal Titration Calorimetry for Determining the Binding Affinity of N-Benzyl-N-Methylguanidine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery and development, a deep understanding of the interactions between a potential drug molecule and its biological target is paramount. The binding affinity, a measure of the strength of this interaction, is a critical parameter that dictates the efficacy and specificity of a therapeutic agent. This guide provides a comprehensive overview of Isothermal Titration Calorimetry (ITC), a powerful technique for the direct and label-free measurement of binding affinity. We will delve into the theoretical underpinnings of ITC, provide a detailed experimental protocol using the interaction of a substituted guanidinium compound with a serine protease as a case study, and offer a comparative analysis with alternative technologies.

The Significance of Binding Affinity in Drug Discovery

The journey of a drug from a mere concept to a clinical candidate is paved with rigorous testing and optimization. At the heart of this process lies the characterization of the binding interaction between the drug molecule and its target protein. A high binding affinity is often a prerequisite for a potent drug, as it ensures that the drug can effectively engage its target at therapeutic concentrations. Furthermore, understanding the thermodynamics of binding, which ITC uniquely provides, offers invaluable insights into the molecular forces driving the interaction, guiding medicinal chemists in the rational design of more effective and specific drugs.

Isothermal Titration Calorimetry: A Direct Look into Molecular Interactions

Isothermal Titration Calorimetry (ITC) stands out as a gold-standard technique for characterizing biomolecular interactions. It directly measures the heat change that occurs when two molecules interact, providing a complete thermodynamic profile of the binding event in a single experiment.[1][2] This includes the determination of the binding affinity (dissociation constant, Kd), stoichiometry of the interaction (n), and the changes in enthalpy (ΔH) and entropy (ΔS).[3]

The principle of ITC is elegantly simple. A solution of one molecule (the ligand, in our case, a compound like N-Benzyl-N-Methylguanidine) is titrated in small, precise injections into a sample cell containing a solution of the binding partner (the macromolecule, typically a protein).[1] The instrument consists of a reference cell and a sample cell, both maintained at a constant temperature.[4] Any heat released (exothermic reaction) or absorbed (endothermic reaction) upon binding in the sample cell is detected as a temperature difference between the two cells. A feedback system then adjusts the power to the sample cell heater to maintain a constant temperature, and this power change is what is measured.[5]

The resulting data is a series of heat spikes for each injection. Integrating these spikes yields a binding isotherm, a plot of the heat change per injection versus the molar ratio of the ligand to the macromolecule. This isotherm can then be fitted to a binding model to extract the thermodynamic parameters.[6]

A Case Study: Characterizing the Binding of a Guanidinium-Containing Inhibitor to a Serine Protease

Experimental Workflow: An Overview

The successful execution of an ITC experiment hinges on meticulous planning and preparation. The following diagram outlines the key stages of the workflow.

ITC_Workflow cluster_prep Sample Preparation cluster_exp ITC Experiment cluster_analysis Data Analysis prep_protein Protein Purification & Characterization prep_buffer Buffer Preparation & Dialysis prep_protein->prep_buffer prep_ligand Ligand Synthesis & Purity Assessment prep_ligand->prep_buffer prep_conc Accurate Concentration Determination prep_buffer->prep_conc instrument_setup Instrument Setup & Equilibration prep_conc->instrument_setup sample_loading Sample Loading (Cell & Syringe) instrument_setup->sample_loading titration Titration & Data Acquisition sample_loading->titration data_integration Data Integration & Baseline Correction titration->data_integration model_fitting Binding Model Fitting data_integration->model_fitting thermo_params Thermodynamic Parameter Extraction model_fitting->thermo_params Thermodynamics cluster_driving_forces Driving Forces of Binding Gibbs Gibbs Free Energy (ΔG) Overall Binding Affinity Enthalpy Enthalpy (ΔH) Bond Formation/Breakage Gibbs->Enthalpy = Entropy Entropy (TΔS) Change in Disorder Enthalpy->Entropy - H_bonds Hydrogen Bonds Enthalpy->H_bonds VdW van der Waals Enthalpy->VdW Hydrophobic Hydrophobic Effect Entropy->Hydrophobic Conformational Conformational Changes Entropy->Conformational

Caption: The interplay of enthalpy and entropy in determining the overall binding affinity.

Comparative Analysis: ITC vs. Alternative Technologies

While ITC is a powerful tool, other techniques are also widely used to measure binding affinity. The two most common alternatives are Surface Plasmon Resonance (SPR) and Biolayer Interferometry (BLI).

FeatureIsothermal Titration Calorimetry (ITC)Surface Plasmon Resonance (SPR)Biolayer Interferometry (BLI)
Principle Measures heat changes upon binding in solution.Measures changes in refractive index near a sensor surface.Measures changes in the interference pattern of light reflected from a biosensor surface.
Label-Free YesYesYes
Immobilization No, both molecules are in solution.Yes, one molecule is immobilized on a sensor chip.Yes, one molecule is immobilized on a biosensor tip.
Thermodynamics Provides a complete thermodynamic profile (Kd, n, ΔH, ΔS).Can provide some thermodynamic data through van't Hoff analysis (requires experiments at multiple temperatures).Limited thermodynamic information.
Kinetics Can provide kinetic information (kon, koff) with specialized experimental setups.Directly measures kinetic rate constants (kon, koff) and affinity (Kd).Directly measures kinetic rate constants (kon, koff) and affinity (Kd).
Throughput Low to medium.Medium to high.High.
Sample Consumption Relatively high.Low to medium.Low.
Sensitivity Can measure Kd values from millimolar to nanomolar.Can measure Kd values from millimolar to picomolar.Can measure Kd values from millimolar to picomolar.
Expertise Required Moderate to high.High.Low to moderate.
Causality Behind Experimental Choices: Why Choose ITC?

The choice of technique depends on the specific research question and the stage of the drug discovery process.

  • For a deep thermodynamic understanding: ITC is the undisputed choice as it directly measures the enthalpic and entropic contributions to binding, providing crucial insights for lead optimization.

  • For label-free, in-solution measurements: When it is critical to avoid any potential artifacts from immobilization or labeling, ITC provides the most physiologically relevant data.

  • For validating hits from high-throughput screens: ITC can be used as a secondary assay to confirm hits and eliminate false positives from primary screens that may be prone to artifacts.

SPR and BLI, on the other hand, are often favored for their higher throughput and ability to provide detailed kinetic information, making them well-suited for primary screening and ranking of large numbers of compounds.

Conclusion: A Powerful Tool for a Complete Picture

Isothermal Titration Calorimetry is an indispensable tool in the arsenal of the modern drug discovery scientist. Its ability to provide a complete thermodynamic and affinity profile of a binding interaction in a label-free, in-solution format is unparalleled. By understanding the principles of ITC, meticulously planning and executing experiments, and thoughtfully interpreting the data, researchers can gain profound insights into the molecular forces that govern drug-target interactions. This knowledge is not merely academic; it is the bedrock upon which more potent, selective, and ultimately, more effective medicines are built. While alternative techniques offer advantages in throughput and kinetic analysis, ITC remains the gold standard for obtaining a comprehensive thermodynamic understanding of biomolecular recognition.

References

  • Baranauskienė, L., & Matulis, D. (2012). Intrinsic thermodynamics of ethoxzolamide inhibitor binding to human carbonic anhydrase XIII. BMC Biophysics, 5(1), 12. [Link]

  • Su, H., & Xu, Y. (2018). Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design. Frontiers in Pharmacology, 9, 1133. [Link]

  • Su, H., & Xu, Y. (2018). Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design. Frontiers in Pharmacology, 9, 1133. [Link]

  • TA Instruments. (2015). Characterization of Binding Interactions Using Isothermal Titration Calorimetry. [Link]

  • Velazquez-Campoy, A., & Freire, E. (1999). Isothermal titration calorimetry of protein-protein interactions. Methods in Enzymology, 323, 233-255. [Link]

  • Haq, I. (2009). Thermodynamic characterization of protein-ligand interactions: a guide to the use of isothermal titration calorimetry. Methods in Molecular Biology, 544, 287-313. [Link]

  • Arakawa, T., Ejima, D., Tsumoto, K., Obeyama, N., Tanaka, Y., Kita, Y., & Timasheff, S. N. (2007). The effects of arginine on protein binding and elution in hydrophobic interaction and ion-exchange chromatography. Protein Expression and Purification, 54(1), 95-101. [Link]

  • Rupp, M., Böttcher, H., Waelchli, R., Heitsch, H., & Wendler, W. (1999). Guanidine derivatives as combined thromboxane A2 receptor antagonists and synthase inhibitors. Journal of Medicinal Chemistry, 42(7), 1150-1162. [Link]

  • TA Instruments. (n.d.). Discovery and Characterization of Inhibitors of Protein/Protein Interactions by ITC. [Link]

  • Mena-Ulecia, K., Tiznado, W., & Caballero, J. (2015). Study of the Differential Activity of Thrombin Inhibitors Using Docking, QSAR, Molecular Dynamics, and MM-GBSA. PLOS ONE, 10(11), e0142774. [Link]

  • Privalov, P. L., & Makhatadze, G. I. (1992). Protein interactions with urea and guanidinium chloride. A calorimetric study. Journal of Molecular Biology, 226(2), 715-723. [Link]

  • Mena-Ulecia, K., Tiznado, W., & Caballero, J. (2015). Study of the Differential Activity of Thrombin Inhibitors Using Docking, QSAR, Molecular Dynamics, and MM-GBSA. ResearchGate. [Link]

  • Matulis, D. (2016). Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. ResearchGate. [Link]

  • TA Instruments. (n.d.). Characterizing Protein-Protein Interactions by ITC. [Link]

  • Matulis, D. (2016). Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. PubMed. [Link]

  • Garcia-Sancha, N., et al. (2023). An isothermal calorimetry assay for determining steady state kinetic and Ensitrelvir inhibition parameters for SARS-CoV-2 3CL-protease. ResearchGate. [Link]

  • Myers, J. K., Pace, C. N., & Scholtz, J. M. (1995). Thermodynamic analysis of interactions between denaturants and protein surface exposed on unfolding: interpretation of urea and guanidinium chloride m-values and their correlation with changes in accessible surface area (ASA) using preferential interaction coefficients and the local-bulk domain model. Protein Science, 4(10), 2138-2148. [Link]

  • News-Medical.Net. (2015). Using ITC Technique for Characterization of Protein-Protein Interactions. [Link]

  • Harvard Medical School. (n.d.). Biolayer Interferometry (BLI). Center for Macromolecular Interactions. [Link]

  • O'Shannessy, D. J., & Winzor, D. J. (2013). Interpretation of binding parameters from isothermal titration calorimetry. Analytical Biochemistry, 442(1), 1-13. [Link]

  • XanTec bioanalytics GmbH. (2018). Comparison of Biomolecular Interaction Techniques – SPR vs ITC vs MST vs BLI. [Link]

  • Harvard Medical School. (n.d.). Isothermal Titration Calorimetry (ITC). Center for Macromolecular Interactions. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Benzyl-N-Methylguanidine
Reactant of Route 2
Reactant of Route 2
N-Benzyl-N-Methylguanidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.